Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSNGRGUQYKMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The piperidine moiety, a ubiquitous heterocyclic motif in numerous pharmaceuticals, is frequently a focal point for such modifications. This guide provides a comprehensive technical overview of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate , a valuable building block for the synthesis of novel therapeutics. The presence of the gem-difluoro group at the 4-position and a hydroxyl group at the 3-position offers unique stereochemical and electronic properties that can significantly influence the biological activity and metabolic stability of parent molecules. This document will delve into the essential identifiers, physicochemical properties, a representative synthetic protocol, and the applications of this compound in drug discovery.
Core Identifiers and Chemical Structure
Precise identification of chemical compounds is paramount for scientific communication and procurement. The primary identifiers for this compound are detailed below.
| Identifier | Value |
| CAS Number | 1186688-52-7 |
| Molecular Formula | C₁₀H₁₇F₂NO₃ |
| Molecular Weight | 237.24 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-5-7(14)8(11,12)4-6-13/h7,14H,4-6H2,1-3H3 |
| InChIKey | WMSNGRGUQYKMEF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O |
Physicochemical Properties
The physicochemical properties of this building block are crucial for its handling, reaction setup, and for predicting its influence on the properties of derived molecules.
| Property | Value |
| Physical State | Solid |
| Purity | Typically >95% |
| Storage Conditions | Sealed in a dry environment at room temperature |
Synthesis Protocol: A Representative Approach
The synthesis of this compound typically involves a two-step process starting from the corresponding ketone precursor, tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate. The key transformation is the stereoselective reduction of the ketone to the desired secondary alcohol.
Diagram of the Synthetic Pathway
Caption: Synthetic route from the ketone precursor to the final alcohol.
Experimental Protocol: Reduction of tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
This protocol outlines a general procedure for the reduction of the ketone precursor. The choice of reducing agent can influence the stereoselectivity of the reaction.
Materials:
-
tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Sodium borohydride is a mild and selective reducing agent suitable for converting ketones to alcohols in the presence of the carbamate protecting group.
-
Methanol is a common protic solvent for borohydride reductions.
-
Cooling to 0 °C during the addition of the reducing agent helps to control the reaction rate and minimize potential side reactions.
-
Quenching with ammonium chloride neutralizes any remaining reducing agent and hydrolyzes the borate esters formed during the reaction.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially improving metabolic stability and modulating receptor binding affinity.
Diagram of the Role as a Building Block
Caption: Role as a key intermediate in the synthesis of complex drug molecules.
Conclusion
This compound is a specialized building block with significant potential in the field of drug discovery. Its unique combination of a difluorinated carbon center adjacent to a hydroxyl group on a piperidine ring provides medicinal chemists with a valuable tool to fine-tune the properties of bioactive molecules. The synthetic accessibility from its ketone precursor allows for its ready incorporation into diverse molecular architectures, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a fluorinated heterocyclic motif of significant interest in medicinal chemistry and drug development. The strategic introduction of geminal fluorine atoms at the C4-position, adjacent to a hydroxyl group at C3, creates a complex interplay of stereoelectronic and steric effects that profoundly influence the three-dimensional architecture of the piperidine ring. This guide elucidates these governing principles, including the gauche effect and the influence of the bulky tert-butoxycarbonyl (Boc) protecting group, to predict the dominant chair conformations and the orientation of key substituents. A detailed, field-proven synthetic protocol for its preparation via stereoselective reduction of the corresponding ketone precursor is presented, alongside a thorough discussion of the analytical techniques, particularly 1H and 19F NMR spectroscopy, that are critical for its structural and conformational characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated scaffolds in the design of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets. The introduction of fluorine into these scaffolds has become a powerful strategy to modulate key drug properties, including metabolic stability, pKa, lipophilicity, and binding affinity.[2] The high bond energy of the C-F bond often enhances resistance to metabolic degradation, while fluorine's high electronegativity can alter the electronic properties of neighboring functional groups.[3]
Specifically, the 4,4-difluoropiperidine moiety offers a unique combination of features. The geminal fluorine substitution at a single carbon atom acts as a non-hydrolyzable mimic of a carbonyl or hydrated carbonyl group, while also influencing the local electronic environment and conformational landscape of the ring. This guide focuses on this compound, a building block that combines the 4,4-difluoro substitution with an adjacent hydroxyl group, presenting a fascinating case study in conformational analysis. Understanding its structural nuances is paramount for its effective application in rational drug design.
Molecular Structure and Stereochemical Considerations
The core structure of the molecule consists of a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The key features are the gem-difluoro substitution at the C4 position and a hydroxyl group at the C3 position. The presence of two stereocenters (C3) gives rise to two diastereomers: (cis) and (trans), depending on the relative orientation of the hydroxyl group and the hydrogen at C3. This guide will focus on the general conformational principles applicable to both, with specific considerations for how each diastereomer might behave.
Conformational Analysis: A Delicate Balance of Forces
The conformation of the piperidine ring is predominantly a chair form, which minimizes torsional and angle strain. However, the presence of bulky and electronegative substituents introduces a complex interplay of forces that dictate the preferred axial or equatorial orientation of these groups and can even influence the ring's pucker.
The Dominant Chair Conformations
The piperidine ring undergoes rapid chair-chair interconversion at room temperature. For a substituted piperidine, the equilibrium will favor the conformation that minimizes unfavorable steric and electronic interactions. The large tert-butoxycarbonyl (Boc) group on the nitrogen atom is expected to predominantly occupy the equatorial position to minimize steric hindrance.[4] The key conformational question then revolves around the orientation of the C3-hydroxyl group.
This equilibrium can be visualized as follows:
Caption: Conformational equilibrium of the piperidine ring.
Stereoelectronic Effects in Play
Several stereoelectronic effects are crucial in determining the conformational preference of the hydroxyl group.
-
Gauche Effect (Hyperconjugation): A key stabilizing interaction, known as the gauche effect, occurs when two electronegative substituents are positioned gauche (dihedral angle of ~60°) to each other.[5] In our molecule, a gauche arrangement between the C3-OH bond and one of the C4-F bonds can be stabilizing. This is explained by a hyperconjugative interaction where electron density is donated from a C-H or C-C σ bonding orbital into the low-lying σ* antibonding orbital of the C-F or C-O bond.[3][5] An axial orientation of the hydroxyl group would place it gauche to both C-F bonds, potentially leading to significant stabilization through this effect.
-
Anomeric Effect: While classically described for substituents at the anomeric carbon (C2) in pyranose rings, related hyperconjugative interactions can occur in piperidines.[6][7] The lone pair of the nitrogen atom can donate electron density into the antibonding σ* orbital of an anti-periplanar C-C or C-substituent bond. The planarity enforced by the carbamate bond of the Boc group can influence the orientation of the nitrogen lone pair and thus the strength of these interactions.
-
Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms (O-H···F) could significantly stabilize a specific conformation.[8][9] For this to occur, the distance and angle between the donor and acceptor must be favorable. An axial hydroxyl group might be better positioned to form such a hydrogen bond with an axial fluorine.
Influence of the Solvent
The polarity of the solvent can dramatically influence the conformational equilibrium of fluorinated piperidines.[2][3] More polar solvents can stabilize conformers with larger dipole moments. The relative dipole moments of the axial-OH and equatorial-OH conformers will therefore play a role in determining the solvent-dependent conformational preference. Computational studies on related systems have shown that the axial conformer of a fluorinated piperidine can be increasingly stabilized with increasing solvent polarity.[3]
Experimental Protocols
Synthesis of this compound
A robust and reliable synthesis of the title compound can be achieved through a two-step process starting from the commercially available tert-butyl 4-oxo-piperidine-1-carboxylate.
Step 1: Geminal Difluorination of the Ketone
The first step involves the conversion of the ketone to the corresponding gem-difluoro group. This is a common transformation in medicinal chemistry.
-
Reaction: tert-butyl 4-oxopiperidine-1-carboxylate to tert-butyl 4,4-difluoropiperidine-1-carboxylate.
-
Reagent: Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agents.
-
Protocol:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N2 or Ar), add DAST (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4,4-difluoropiperidine-1-carboxylate.
-
Step 2: α-Hydroxylation of the Fluorinated Piperidine
The second step involves the introduction of the hydroxyl group at the C3 position. This can be achieved via deprotonation at the α-position to the fluorine atoms followed by reaction with an electrophilic oxygen source.
-
Reaction: tert-butyl 4,4-difluoropiperidine-1-carboxylate to this compound.
-
Reagents: A strong base such as Lithium diisopropylamide (LDA) and an oxygen source like 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine).
-
Protocol:
-
To a solution of tert-butyl 4,4-difluoropiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add freshly prepared LDA (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of Davis oxaziridine (1.2 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the title compound as a mixture of diastereomers, which may be separable by careful chromatography or crystallization.
-
Alternative Step 2: Stereoselective Reduction of a Ketone Precursor
A more direct and potentially stereoselective route involves the reduction of the corresponding ketone, tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate.
-
Reaction: Reduction of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate.
-
Reagent: A reducing agent such as sodium borohydride (NaBH4) for a less stereoselective reduction, or a bulkier reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) for potentially higher stereoselectivity.[10] The use of ketoreductase enzymes can also afford high enantio- and diastereoselectivity.[11][12]
-
Protocol (using NaBH4):
-
Dissolve tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in methanol at 0 °C.
-
Add NaBH4 (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC).
-
Quench the reaction by the addition of acetone, followed by water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to give the crude product.
-
Purify by flash column chromatography.
-
The following workflow illustrates the synthetic approach via ketone reduction:
Caption: Synthetic workflow for the target molecule.
Analytical Characterization
A combination of NMR spectroscopy and mass spectrometry is essential to confirm the structure and purity of the final compound.
Table 1: Key Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Observations |
| 1H NMR | Structural confirmation and conformational insights | Complex multiplets for the piperidine ring protons. The chemical shift and coupling constants of the proton at C3 will be highly informative of its dihedral angle with adjacent protons, thus indicating its axial/equatorial preference. |
| 19F NMR | Confirmation of fluorine incorporation and conformational analysis | Two distinct signals for the diastereotopic fluorine atoms, likely appearing as an AB quartet due to geminal coupling. The chemical shifts and through-space interactions (NOEs) can provide information about the local electronic environment and spatial orientation. |
| 13C NMR | Carbon skeleton confirmation | Characteristic triplet for the C4 carbon due to one-bond coupling with the two fluorine atoms. |
| Mass Spec (HRMS) | Molecular formula confirmation | Accurate mass measurement corresponding to the molecular formula C10H17F2NO3. |
Interpreting NMR Data for Conformational Analysis:
The key to elucidating the dominant conformation in solution lies in the analysis of coupling constants (J-values) in the 1H NMR spectrum.[13] For the proton at C3 (H3), large coupling constants (typically 8-12 Hz) with the adjacent protons at C2 would indicate a trans-diaxial relationship, suggesting an equatorial hydroxyl group. Conversely, small coupling constants (typically 2-4 Hz) would suggest an axial hydroxyl group.
19F NMR is also a powerful tool. The difference in chemical shifts between the two diastereotopic fluorine atoms can be indicative of the overall ring conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments between fluorine and nearby protons can provide definitive evidence for through-space proximity, helping to assign the axial or equatorial positions of the fluorine atoms and the hydroxyl group.[2]
Conclusion
The molecular structure and conformation of this compound are governed by a sophisticated interplay of steric demands from the Boc group and stereoelectronic effects arising from the vicinal fluorine and hydroxyl substituents. Based on established principles, it is predicted that the piperidine ring will adopt a chair conformation with the Boc group in an equatorial position. The orientation of the C3-hydroxyl group will be determined by a fine balance between the stabilizing gauche effect, which favors an axial position, and the steric repulsion that favors an equatorial placement. The conformational equilibrium is also expected to be sensitive to the solvent environment. The synthetic route via stereoselective reduction of the corresponding 3-oxo precursor offers a reliable method for its preparation. A thorough analysis using advanced NMR techniques is crucial for the unambiguous determination of its predominant conformation in solution. This in-depth understanding is essential for harnessing the full potential of this valuable fluorinated building block in the design of next-generation therapeutics.
References
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- da Silva, C. O., Tormena, C. F., & Rittner, R. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(33), 4964-4970.
- da Silva, C. O., Tormena, C. F., & Rittner, R. (2017). Theoretical Study on the Anomeric Effect in α-substituted Tetrahydropyrans and Piperidines. Tetrahedron, 73(33), 4964-4970.
- Nairoukh, Z., & Glorius, F. (2021). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Shaughnessy, M. G., Giessert, A. J., & Johnson, J. S. (2016). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 7(12), 2264-2269.
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 111(3), 1640-1669.
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Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate: A Scrutiny of Potential Biological Mechanisms of Action
An In-Depth Technical Guide for Researchers
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a vast array of approved therapeutics. The strategic introduction of fluorine atoms into such scaffolds has emerged as a powerful tool to modulate and enhance pharmacological properties. This guide focuses on tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a fluorinated piperidine derivative with significant potential in drug discovery. While the specific mechanism of action for this compound is not yet fully elucidated in public literature, its structural motifs—the gem-difluoro group adjacent to a hydroxyl functionality and the Boc-protected amine—suggest a range of plausible biological interactions. This document provides a comprehensive analysis of its potential mechanisms of action, grounded in the established principles of medicinal chemistry and fluorination effects. Furthermore, it outlines a systematic, field-proven experimental workflow for researchers to rigorously identify and validate its biological targets and downstream signaling pathways.
Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold, a structural feature recurring in numerous biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The deliberate incorporation of fluorine into organic molecules can profoundly alter their properties, including metabolic stability, bioavailability, and lipophilicity.[1][2] Specifically, the introduction of a gem-difluoro group, as seen in the topic compound, can act as a bioisostere for a carbonyl or hydroxyl group, modulate the acidity of adjacent protons, and influence molecular conformation.
This compound is a chiral building block utilized in pharmaceutical synthesis.[3] The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, rendering the compound a stable intermediate for further chemical elaboration. The presence and relative stereochemistry of the hydroxyl and difluoro groups are critical for defining its potential interactions with protein targets. This guide will explore the hypothetical mechanisms through which this compound may exert a biological effect and provide a robust framework for their experimental validation.
Physicochemical Properties and Their Mechanistic Implications
The biological activity of a molecule is intrinsically linked to its physicochemical properties. The strategic fluorination in this compound introduces key changes that can influence its mechanism of action.
| Property | Influence of Fluorination | Potential Mechanistic Implication |
| pKa (Basicity) | The highly electronegative fluorine atoms significantly lower the basicity of the piperidine nitrogen.[4] | Reduced affinity for targets where protonation of the nitrogen is crucial for interaction (e.g., certain GPCRs or ion channels). This can also reduce off-target effects, such as hERG channel affinity, which is linked to cardiac toxicity.[4] |
| Lipophilicity (LogP) | Fluorination generally increases lipophilicity.[5] This can enhance membrane permeability and access to intracellular targets.[5] | Improved cell penetration could allow the compound to reach cytosolic or nuclear targets. Increased lipophilicity can also influence binding to hydrophobic pockets in enzymes or receptors. |
| Metabolic Stability | The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The gem-difluoro group at the 4-position blocks a potential site of oxidation. | Increased half-life in biological systems, allowing for sustained target engagement. |
| Hydrogen Bonding | The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor. The fluorine atoms are weak hydrogen bond acceptors. | The hydroxyl group is likely to be a key pharmacophoric feature, forming critical hydrogen bonds with amino acid residues in a protein's active site. |
| Conformation | The gem-difluoro group can influence the puckering of the piperidine ring, locking it into a preferred conformation for target binding. | Pre-organizing the molecule into a bioactive conformation can increase binding affinity and selectivity for its target. |
Hypothesized Mechanisms of Action and Potential Biological Targets
Given its structural features, this compound (or its deprotected active form) could interact with several classes of biological targets. Fluorinated piperidine derivatives have shown activity as enzyme inhibitors, particularly in metabolic and neurological disease models.[6]
Enzyme Inhibition
The combination of a hydroxyl group and the electron-withdrawing difluoro moiety makes this scaffold a compelling candidate for an enzyme inhibitor.
-
α-Glucosidase Inhibition: A recent study demonstrated that fluorine-substituted piperidine derivatives exhibit potent α-glucosidase inhibitory activity, suggesting a potential application in diabetes treatment.[6] The mechanism likely involves the piperidine core mimicking the carbohydrate substrate and the substituents forming key interactions within the enzyme's active site.
-
Cholinesterase Inhibition: The same study also highlighted inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6] The piperidine nitrogen could interact with the catalytic anionic site of AChE, while the other functional groups engage with peripheral sites.
-
Kinase Inhibition: The piperidine scaffold is a common feature in many kinase inhibitors. The hydroxyl group could form a critical hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
-
Protease Inhibition: The hydroxyl group could act as a transition-state mimetic, interacting with the catalytic residues of proteases (e.g., serine or cysteine proteases).
Receptor Modulation
While the Boc-protected form is unlikely to be active at receptors requiring a basic nitrogen, the deprotected form could modulate the activity of various receptors, including G-protein coupled receptors (GPCRs) or ligand-gated ion channels.
A Systematic Workflow for Mechanism of Action Elucidation
For researchers investigating this compound or its analogs, the following experimental workflow provides a comprehensive approach to identify its biological target and elucidate its mechanism of action.
Caption: A systematic workflow for elucidating the mechanism of action.
Phase 1: Target Identification
Protocol 1: Affinity-Based Chemical Proteomics
This protocol aims to identify direct binding partners of the compound from a complex biological lysate.
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., photo-affinity label) or an affinity tag (e.g., biotin). The linker should be attached at a position that is predicted to be solvent-exposed and not critical for binding.
-
Lysate Preparation: Prepare a cell or tissue lysate under native conditions to preserve protein structure and interactions.
-
Probe Incubation: Incubate the lysate with the synthesized probe. For photo-affinity labels, expose the mixture to UV light to induce covalent cross-linking to target proteins.
-
Affinity Capture: For biotinylated probes, capture the probe-protein complexes using streptavidin-coated beads.
-
Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the captured proteins and digest them into peptides using trypsin.
-
Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the captured proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a competition experiment with an excess of the original compound).
Phase 2: Target Validation and Engagement
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.
-
Cell Culture and Treatment: Culture cells of interest and treat them with various concentrations of this compound or a vehicle control.
-
Heating Profile: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a defined period (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or another specific protein detection method.
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. A successful binding event will stabilize the target protein, resulting in a shift of the melt curve to higher temperatures.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Pathway and Functional Analysis
Protocol 3: Phospho-proteomics for Signaling Pathway Analysis
Once a target is validated, this protocol helps to understand the downstream functional consequences of its modulation.
-
Cell Treatment and Lysis: Treat cells with the compound for various time points. Lyse the cells under denaturing conditions and with phosphatase inhibitors to preserve phosphorylation states.
-
Protein Digestion and Peptide Labeling: Digest proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the mixed sample using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Identify and quantify changes in phosphorylation sites across the different treatment conditions. Use bioinformatics tools to map these changes to known signaling pathways (e.g., KEGG, Reactome) to reveal the pathways modulated by the compound.
Conclusion
This compound represents a promising chemical scaffold whose full biological potential is yet to be unlocked. While direct evidence for its mechanism of action is currently sparse, its structural characteristics strongly suggest potential roles as an enzyme inhibitor or receptor modulator. The strategic incorporation of gem-difluoro and hydroxyl groups on the piperidine ring provides a unique combination of physicochemical properties that are advantageous for drug development. The experimental workflows detailed in this guide offer a robust, step-by-step approach for researchers to systematically deorphan this compound, validate its biological target, and elucidate its functional consequences in biological systems. This foundational work is critical for translating promising chemical matter into novel therapeutic agents.
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Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed, 38795518. doi:10.1016/j.ejmech.2024.116523.[6]
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Della-Felice, F., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11845–11854. doi:10.1021/acs.joc.1c01234.[4]
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The Strategic Deployment of tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a compound's metabolic stability, lipophilicity, and binding affinity. Among the privileged heterocyclic structures in drug discovery, the piperidine ring is ubiquitous. Consequently, the development of fluorinated piperidine building blocks has garnered significant attention. This guide provides a comprehensive review of the synthesis, properties, and applications of a key exemplar: tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This building block is of particular interest due to the presence of a gem-difluoro group adjacent to a chiral hydroxyl center, offering a unique three-dimensional exit vector for further chemical elaboration.
Synthetic Strategies: Accessing a High-Value Building Block
The synthesis of this compound is a multi-step process that hinges on the carefully controlled introduction of fluorine and the stereoselective reduction of a key ketone intermediate. The most common and logical synthetic pathway commences with the readily available tert-butyl 4-oxopiperidine-1-carboxylate.
Pathway Overview
The overall synthetic transformation can be visualized as a three-stage process: protection of the piperidine nitrogen, difluorination of the ketone, and stereoselective reduction of the newly formed ketone at the 3-position.
The Strategic deployment of tert-Butyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate as a Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets. In recent years, the strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tactic in drug design. Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter a molecule's physicochemical and pharmacological profile.[2]
Specifically, geminal difluorination at the 4-position of a piperidine ring, adjacent to a hydroxyl group at the 3-position, creates a chiral center with significant implications for molecular design. The resulting building block, tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, offers a unique combination of features:
-
Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and improve its pharmacokinetic profile.
-
Modulated Basicity: The electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen. This can be advantageous in reducing off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity.[3]
-
Conformational Constraint: The presence of the gem-difluoro group can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more biologically active conformation.
-
Enhanced Binding Interactions: The polarized C-F bonds can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.
This guide provides a comprehensive overview of this compound as a chiral building block, focusing on its synthesis, chiral resolution, and strategic application in the synthesis of complex molecular targets.
Synthesis of the Racemic Precursor and Enantioselective Reduction
The most common and practical approach to obtaining the chiral title compound begins with the synthesis of the racemic ketone precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, followed by an enantioselective reduction of the ketone.
dot
Caption: Synthetic workflow for chiral this compound.
Chemical Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction
A robust and widely employed method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to one face of the ketone.
The mechanism involves the coordination of the borane to the Lewis basic nitrogen of the CBS catalyst, which in turn activates the borane as a hydride donor. The oxazaborolidine's boron atom then coordinates to the ketone's oxygen, orienting the substrate for a highly facial-selective hydride transfer via a six-membered transition state.[4] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemistry of the resulting alcohol.
Representative Protocol: (S)-tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
-
Catalyst Preparation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared.
-
Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq.) is added dropwise to the catalyst solution at room temperature. The mixture is stirred for 15 minutes to allow for complex formation.
-
Substrate Addition: A solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the catalyst-borane complex at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.
-
Workup: The mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-enantiomer.
| Parameter | Condition | Rationale |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine | The chiral catalyst directs the stereochemical outcome of the reduction. |
| Reducing Agent | Borane-dimethyl sulfide complex | The stoichiometric hydride source. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to prevent quenching of the borane and catalyst. |
| Temperature | 0 °C to room temperature | Lower temperatures generally improve enantioselectivity. |
| Workup | Acid/Base washes | To remove catalyst residues and unreacted reagents. |
| Expected ee | >95% | The CBS reduction is known for its high enantioselectivity.[5] |
Enzymatic Asymmetric Reduction: A Green Chemistry Approach
As an alternative to chemical catalysis, biocatalysis using ketoreductase (KRED) enzymes offers a highly efficient and environmentally friendly route to chiral alcohols.[7][8] KREDs, often from microbial sources, can reduce ketones with exceptional enantioselectivity, typically requiring a cofactor such as nicotinamide adenine dinucleotide phosphate (NADPH).
Workflow for Enzymatic Reduction:
-
Enzyme and Cofactor System: A suitable ketoreductase is selected, often through screening a library of enzymes. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is employed to make the process economically viable.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the substrate, the KRED, and the cofactor regeneration system are combined.
-
Incubation: The mixture is incubated with agitation at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 24 hours).
-
Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate), followed by purification as described for the chemical reduction.
| Parameter | Condition | Rationale |
| Biocatalyst | Ketoreductase (KRED) | Provides high stereoselectivity under mild, aqueous conditions. |
| Cofactor | NADPH (with regeneration system) | Hydride source for the enzymatic reduction. |
| Solvent | Aqueous buffer | Mimics physiological conditions and is environmentally benign. |
| Temperature | 30-40 °C | Optimal temperature for enzyme activity. |
| Expected ee | >99% | KREDs are known for their exceptional enantioselectivity.[7] |
Applications in Drug Discovery: A Versatile Chiral Building Block
The enantiomerically pure forms of this compound are valuable intermediates in the synthesis of complex pharmaceutical agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[4][9][10] A prominent example is Sitagliptin. The piperidine ring is a common scaffold in many DPP-4 inhibitors, where it interacts with key residues in the enzyme's active site. The introduction of the 4,4-difluoro-3-hydroxy motif can lead to analogues with improved properties.
The chiral hydroxyl group can form a critical hydrogen bond with active site residues, while the gem-difluoro group can enhance binding affinity and metabolic stability. The Boc-protected amine allows for straightforward coupling with other fragments of the target molecule.
dot
Caption: General synthetic route to DPP-4 inhibitor analogues.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key enzyme in B-cell receptor signaling, and its inhibitors, such as Ibrutinib, are used in the treatment of various B-cell malignancies.[1][11] The synthesis of Ibrutinib and its analogues often involves a chiral piperidine moiety. Replacing the standard 3-hydroxypiperidine with its 4,4-difluoro counterpart can be a strategy to develop next-generation BTK inhibitors with enhanced properties. The rationale is similar to that for DPP-4 inhibitors: improved metabolic stability, altered basicity, and potentially enhanced binding interactions.
Conclusion
This compound is a high-value chiral building block that offers medicinal chemists a powerful tool to introduce desirable properties into drug candidates. Its synthesis, achievable through robust and scalable methods like the CBS reduction or enzymatic catalysis, provides access to enantiomerically pure material. The strategic incorporation of this fluorinated motif can lead to molecules with enhanced metabolic stability, modulated basicity, and improved binding affinity. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such precisely engineered chiral building blocks in drug discovery and development is set to expand.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
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Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with C1, C2, and C3 Chirality. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
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Li, T., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances, 15(26), 21133-21141. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
For Immediate Release
UNION CITY, CA – As the landscape of pharmaceutical research and development continues to evolve, the synthesis of novel molecular entities presents both exciting opportunities and significant safety challenges. Among the emerging class of fluorinated building blocks, tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate has garnered considerable interest. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth overview of the critical safety and handling precautions necessary to mitigate risks associated with this compound.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability and binding affinity. However, these same properties necessitate a thorough understanding of the potential hazards. This document serves as a comprehensive resource, grounded in established safety protocols and expert analysis, to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and GHS Classification
This compound (CAS No. 1186688-52-7) is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1] While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from suppliers and structurally similar fluorinated piperidines provide a consistent hazard profile.[2][3]
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
The Boc protecting group and the fluorinated piperidine core are common structural motifs in modern medicinal chemistry. The difluoro substitution at the 4-position of the piperidine ring enhances the compound's stability and modulates its basicity, but also introduces specific handling considerations. The hydroxyl group at the 3-position can influence its reactivity and solubility.
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of laboratory safety is to minimize exposure through a hierarchy of controls. For this compound, a solid at room temperature, the main routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated laboratory.
-
Chemical Fume Hood: All weighing and transfer operations involving the solid compound, as well as any reactions, should be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]
-
Ventilation: General laboratory ventilation should be adequate to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact which can cause irritation. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[5] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for large-scale operations or in situations where dust generation cannot be adequately controlled by a fume hood. | To prevent inhalation of airborne particles that may cause respiratory irritation. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Grounding: For transfers of large quantities of the solid, grounding and bonding should be used to prevent static discharge, which could ignite flammable solvents used in the process.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.[2]
-
Segregation: Store away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
For a small spill, trained laboratory personnel can manage the cleanup. For large spills, evacuate the area and contact the institution's emergency response team.
Workflow for Small Spill Cleanup:
Caption: Workflow for handling a small chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During thermal decomposition, this compound may release hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Collect waste in clearly labeled, sealed, and compatible containers.
-
Disposal Route: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]
Conclusion
This compound is a valuable building block in pharmaceutical research, but its handling requires a comprehensive understanding of its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely unlock the potential of this and other novel fluorinated compounds. A culture of safety, grounded in technical knowledge and procedural discipline, is the cornerstone of innovative and responsible science.
References
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AK Scientific, Inc. Safety Data Sheet: Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
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-
PubChem. Compound Summary: tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
-
Fisher Scientific. Safety Data Sheet: 1-Boc-3-hydroxypiperidine.
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PubChem. Compound Summary: Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate.
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Princeton University Environmental Health & Safety. Chemical Spill Procedures.
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BLD Pharm. Product Page: this compound.
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RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
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Rutgers University Environmental Health and Safety. Fluorine.
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US Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
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Royal Society of Chemistry. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.
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ResearchGate. Thermal plasma decomposition of fluorinated greenhouse gases.
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US Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
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A Technical Guide to the Stability and Storage of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The piperidine moiety, a prevalent N-heterocycle in FDA-approved drugs, when functionalized with fluorine, can exhibit enhanced metabolic stability, altered basicity (pKa), and improved membrane permeability.[3][4][5] Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a key building block that embodies these advantages. The gem-difluoro group at the 4-position and the hydroxyl group at the 3-position provide valuable vectors for further chemical elaboration, while the tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations.[6] Understanding the inherent stability and optimal storage conditions of this valuable intermediate is paramount to preserving its integrity and ensuring the reproducibility of synthetic outcomes.
Molecular Structure and Inherent Stability Factors
The stability of this compound is governed by the interplay of its three key functional groups: the Boc-protected amine, the secondary alcohol, and the gem-difluoro moiety.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness under a variety of conditions, including basic, reductive, and nucleophilic environments.[6] However, it is designed to be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] This inherent acid lability is the primary consideration for the stability of the molecule.
-
Secondary Alcohol: The hydroxyl group introduces a potential site for oxidation. While generally stable, prolonged exposure to oxidizing agents or conditions that promote oxidation should be avoided.
-
Gem-Difluoro Group: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant metabolic and chemical stability to the molecule.[1] The gem-difluoro group is highly resistant to degradation under typical synthetic and storage conditions.
The conformational behavior of fluorinated piperidines has been a subject of interest, with studies indicating that fluorine substitution can influence the ring conformation.[7][8][9] While a detailed conformational analysis is beyond the scope of this guide, it is a factor that can influence the reactivity and stability of the molecule.
Potential Degradation Pathways
The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc protecting group.
Caption: Primary Degradation Pathway of the Target Compound.
Exposure to acidic environments, even trace amounts from acidic impurities in solvents or on glassware, can initiate this deprotection, leading to the formation of 4,4-difluoro-3-hydroxypiperidine. This can result in a mixture of the protected and deprotected compound, complicating subsequent synthetic steps and potentially impacting yield and purity.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of any potential degradation reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | To prevent exposure to atmospheric moisture and acidic gases (e.g., CO2). |
| Container | Tightly sealed, amber glass vial | To protect from light and prevent moisture ingress. |
| Location | Dry, well-ventilated area | To avoid exposure to high humidity and corrosive fumes.[10] |
Handling Procedures:
-
Dispensing: Always dispense the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.
-
Solvent Selection: Use anhydrous solvents from a reputable supplier. Avoid acidic solvents or those containing acidic impurities.
-
Glassware: Ensure all glassware is thoroughly dried and, if necessary, base-washed to remove any acidic residues.
-
Cross-Contamination: Avoid storing the compound in proximity to strong acids or other acidic reagents.
Experimental Protocol for Stability Assessment
To empirically assess the stability of this compound under specific experimental conditions, a simple time-course analysis using High-Performance Liquid Chromatography (HPLC) can be performed.
Objective: To quantify the degradation of the compound over time when exposed to potentially destabilizing conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Relevant acidic or basic solutions for stress testing (e.g., 0.1 M HCl, 0.1 M NaOH)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound of known concentration in a suitable anhydrous solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: To an aliquot of the stock solution, add the acidic solution to achieve the desired final concentration.
-
Basic: To a separate aliquot, add the basic solution.
-
Control: Maintain an aliquot of the stock solution under inert conditions.
-
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of each sample onto the HPLC system.
-
Data Analysis: Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks. Quantify the percentage of the remaining parent compound at each time point.
Caption: Workflow for HPLC-based Stability Assessment.
Conclusion
This compound is a robust and valuable building block for drug discovery. Its stability is primarily influenced by the acid-lability of the Boc protecting group. By adhering to the recommended storage and handling protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes. The implementation of a simple HPLC-based stability assessment can provide additional confidence when using this reagent in critical synthetic applications.
References
- Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
- (n.d.).
- Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry.
- (n.d.). Key developments in fluorinated heterocycles. Taylor & Francis Online.
- O'Hagan, D., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- O'Hagan, D., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
-
PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
- BenchChem. (2025).
-
Enzymaster. (n.d.). (S)-1-Boc-3-hydroxy-piperidine. Retrieved from [Link]
- Syn Pharmatech Inc. (2023). (3S,4R)
- BLD Pharm. (n.d.).
- TCI Chemicals. (n.d.). (S)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine.
- ChemicalBook. (n.d.).
-
PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
- Biosynth. (n.d.). tert-butyl (3R,4R)
- Sigma-Aldrich. (n.d.). (S)-1-Boc-3-hydroxypiperidine.
- Sigma-Aldrich. (n.d.). 1-Boc-4-hydroxypiperidine.
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Methodological & Application
Application Notes & Protocols: Synthesis of Key Derivatives from tert-Butyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate
Introduction: The Strategic Value of the 4,4-Difluoropiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1][2] Its three-dimensional structure is ideal for engaging with biological targets. The strategic introduction of fluorine atoms into this scaffold has become a powerful tactic in modern drug design.[3] Specifically, the 4,4-difluoropiperidine moiety serves as a valuable bioisostere for a ketone or an ether, and the gem-difluoro group can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[3][4][5]
tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a versatile building block that offers multiple reaction sites for diversification. The hydroxyl group at the C3 position is a prime handle for a variety of chemical transformations, including oxidation, etherification, and nucleophilic substitution.[6] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen ensures modulated reactivity and can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom.[1]
These application notes provide detailed protocols for the synthesis of key derivatives from this valuable intermediate, focusing on transformations of the C3-hydroxyl group. The protocols are designed to be robust and reproducible, providing researchers with the tools to generate diverse libraries of novel compounds for drug discovery programs.[7]
Core Synthetic Transformations
The primary reactive center for derivatization on the starting material is the C3-hydroxyl group. The following sections detail protocols for its oxidation to a ketone and its substitution via etherification.
dot
Caption: Key synthetic routes from the parent alcohol.
Section 1: Oxidation to tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
The oxidation of the secondary alcohol to the corresponding ketone is a fundamental transformation that yields tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate. This ketone is a crucial intermediate for subsequent reactions such as reductive amination, aldol condensations, and the synthesis of spirocyclic systems.[8][9] We present two reliable methods: Dess-Martin Periodinane (DMP) oxidation for its mild conditions and operational simplicity, and Swern oxidation for its high yield and scalability.[10]
Protocol 1.1: Dess-Martin Periodinane (DMP) Oxidation
This method is favored for its mild, room-temperature conditions and avoids the use of harsh heavy metals.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
To the stirred solution, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.[10]
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously until the solid byproducts have completely dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate.
Protocol 1.2: Swern Oxidation
The Swern oxidation is a classic, high-yield method that utilizes DMSO activated by oxalyl chloride at low temperatures.[10]
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Water, 1 M HCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a three-neck flask under an inert atmosphere, cool the contents to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.[10] Stir for 15 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM, again maintaining the temperature below -65 °C. Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise to the reaction. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Oxidation Methods
| Method | Reagents | Temperature | Typical Yield | Advantages | Disadvantages |
| DMP Oxidation | Dess-Martin Periodinane | Room Temp | 85-95% | Mild conditions, simple workup | Reagent is expensive and can be explosive |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | -78 °C to RT | 90-98% | High yield, scalable, cost-effective | Requires cryogenic temperatures, unpleasant odor |
Section 2: Synthesis of C3-Ether Derivatives
The hydroxyl group can be converted into an ether linkage, a common motif in pharmacologically active compounds. This can be achieved through a classical Williamson ether synthesis or a Mitsunobu reaction, which allows for the introduction of a wide range of alkyl and aryl groups.[7][11]
Protocol 2.1: Williamson Ether Synthesis for O-Alkylation
This protocol is suitable for forming ethers with primary alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Water, Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[11]
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the desired alkylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the residue by flash column chromatography to afford the desired ether derivative.
Protocol 2.2: Mitsunobu Reaction for O-Arylation
The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry, particularly useful for coupling with phenols or other acidic nucleophiles.[7][12]
dot
Caption: Experimental workflow for the Mitsunobu reaction.[7]
Materials:
-
This compound
-
Phenolic nucleophile (e.g., 4-Nitrophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Hexanes, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq), the phenolic nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[11]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the solution. A color change and/or formation of a precipitate is often observed.[13]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until completion.[11]
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purify the residue directly by flash column chromatography. The major byproducts, triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate, can be separated from the desired product.[14]
Table 2: Summary of Etherification Methods
| Method | Key Reagents | Nucleophile Scope | Key Feature |
| Williamson | NaH, Alkyl Halide | Primary Alkyl Halides | SN2 displacement |
| Mitsunobu | PPh₃, DIAD/DEAD | Phenols, Carboxylic Acids, Imides | Stereochemical inversion |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex, fluorinated piperidine derivatives. The protocols detailed herein for oxidation and etherification provide robust and reproducible methods for creating key intermediates and final compounds. These transformations open the door to a wide range of novel molecular architectures for exploration in drug discovery and development, particularly for targeting disorders of the central nervous system.[4][15]
References
- BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. BenchChem.
- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. BenchChem.
- ChemicalBook. (2023). 4,4-Difluoropiperidine hydrochloride: properties, applications and safety. ChemicalBook.
- Griggs, S. D., et al. A Two-Step Synthesis of 2-Spiropiperidines.
- BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. BenchChem.
- Clarke, P. A., et al. (2019). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. BenchChem.
- BenchChem. (2025). Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine. BenchChem.
- Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Wikipedia. (n.d.). Mitsunobu reaction.
- BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS.
- White Rose Research Online. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.
- TCI Chemicals. (n.d.). Mitsunobu Reaction. TCI Chemicals.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- BenchChem. (2025). Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis. BenchChem.
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Application Notes: Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate in Medicinal Chemistry
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has transitioned from a niche tactic to a mainstream strategy for optimizing molecular properties.[1] The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the remarkable strength of the C-F bond—endow it with the ability to profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and conformational preferences.[1] These modulations can lead to significant improvements in pharmacokinetic profiles, target affinity, and overall therapeutic efficacy.
The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of approved drugs.[2] Consequently, the development of fluorinated piperidine building blocks represents a critical frontier in the quest for novel therapeutics. Among these, tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate emerges as a particularly valuable synthon. The gem-difluoro substitution at the 4-position offers a unique combination of electronic and steric effects, while the 3-hydroxyl group provides a convenient handle for further chemical elaboration. This application note provides a comprehensive guide to the properties, synthesis, and strategic application of this building block for researchers, scientists, and drug development professionals.
Physicochemical Properties and Stereochemical Considerations
The strategic placement of the difluoro and hydroxyl groups on the piperidine ring of this compound imparts a unique set of properties that can be leveraged in drug design.
| Property | Expected Impact of Fluorination | Rationale |
| Lipophilicity (LogP) | Increased | The incorporation of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. |
| Metabolic Stability | Increased | The C-F bond is significantly stronger than a C-H bond and is resistant to oxidative metabolism by cytochrome P450 enzymes. This can reduce metabolic clearance and increase the drug's half-life. |
| pKa of Piperidine Nitrogen | Decreased Basicity | The strong electron-withdrawing effect of the two fluorine atoms lowers the pKa of the piperidine nitrogen, which can reduce off-target effects related to interactions with aminergic GPCRs. |
| Conformational Rigidity | Increased | The presence of the gem-difluoro group can introduce conformational constraints on the piperidine ring, potentially locking it into a more biologically active conformation. |
The hydroxyl group at the 3-position is a versatile functional handle for introducing further diversity into a molecule. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with a biological target. Furthermore, its presence allows for a variety of subsequent chemical transformations.
Representative Synthetic Protocol
Workflow for the Synthesis of this compound
Caption: A representative synthetic workflow for this compound.
Step-by-Step Methodology
-
Boc Protection of 4-Piperidone: Commercially available 4-piperidone is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield tert-butyl 4-oxopiperidine-1-carboxylate.
-
α-Hydroxylation: The protected piperidone is then subjected to α-hydroxylation. This can be achieved by first generating the enolate with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by quenching with an electrophilic oxygen source such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).
-
Oxidation to Diketone: The resulting α-hydroxy ketone is then oxidized to the corresponding diketone using a mild oxidizing agent like Dess-Martin periodinane in DCM.
-
Difluorination: The diketone is then subjected to deoxofluorination at the 4-position. This is a critical step and can be accomplished using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Careful control of reaction conditions is necessary to achieve selective difluorination.
-
Stereoselective Reduction: The final step involves the stereoselective reduction of the ketone at the 3-position. Depending on the desired stereoisomer, this can be achieved with reducing agents like sodium borohydride (NaBH₄) for a less hindered approach or a bulkier reagent like L-Selectride® for a more stereocontrolled reduction.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
Applications in Medicinal Chemistry
The unique structural and physicochemical properties of this compound make it a highly valuable building block in several areas of drug discovery.
-
Scaffold for Novel Chemical Entities: This building block can serve as a central scaffold for the synthesis of novel compounds. The piperidine ring provides a three-dimensional structure that can effectively probe the binding pockets of biological targets. The gem-difluoro group can enhance binding affinity through favorable interactions with the target protein and improve metabolic stability.
-
Bioisosteric Replacement: The 4,4-difluoropiperidine motif can be used as a bioisostere for other cyclic systems. For example, it can replace a piperidine or pyrrolidine ring in an existing drug molecule to improve its pharmacokinetic properties without significantly altering its binding mode.
-
Fragment-Based Drug Discovery (FBDD): The relatively small size and functionality of this molecule make it an ideal fragment for FBDD campaigns.[4] The hydroxyl group provides a vector for fragment evolution, allowing for the systematic exploration of chemical space around the initial fragment hit.
-
Targeting Neurological Disorders: The ability of fluorine to increase lipophilicity can enhance a molecule's ability to cross the blood-brain barrier. This makes this compound a particularly attractive building block for the development of drugs targeting the central nervous system, such as those for Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[5]
Experimental Protocol: Incorporation into a Target Molecule via Mitsunobu Reaction
The hydroxyl group of this compound provides a convenient point of attachment for incorporating this building block into a larger molecule. The Mitsunobu reaction is a powerful and reliable method for the alkylation of alcohols with inversion of stereochemistry.[6][7]
Workflow for Mitsunobu Reaction
Caption: A general workflow for the incorporation of the building block via a Mitsunobu reaction.
Step-by-Step Methodology
-
Reactant Preparation: To a solution of this compound (1.0 eq), your desired nucleophile (e.g., a phenol or carboxylic acid, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cooled solution. The reaction mixture may turn from colorless to a pale yellow or orange color.
-
Reaction: After the addition of DIAD is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Conclusion
This compound is a versatile and highly valuable building block for modern medicinal chemistry. Its unique combination of a conformationally constrained, metabolically stable difluorinated piperidine ring and a synthetically tractable hydroxyl group provides drug discovery scientists with a powerful tool for the rational design of novel therapeutics with improved properties. The protocols and insights provided in this application note are intended to facilitate the effective utilization of this synthon in a variety of drug discovery programs.
References
- Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.
- BenchChem. (2025). Application Notes and Protocols: Esterification of Sterically Hindered Alcohols with ADDP. BenchChem.
- ChemicalBook. (2023).
- Master Organic Chemistry. (2023). Mitsunobu Reaction. Master Organic Chemistry.
- Kumar, V., & Mahajan, S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(9), 2679.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Hydroxypiperidine: Your Essential Intermediate for Pharmaceutical and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier. Ketone Pharma.
- Chem-Impex. (n.d.). (S)-3-Hydroxypiperidine hydrochloride. Chem-Impex.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Hydroxypiperidine in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. ChemicalBook.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal.
- Nevado, C., & de la Torre, M. R. (2018).
- Singh, S., & Wirth, T. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect, 5(1), 136-141.
- Banjoko, O., & Otolorin, O. (1981). Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.
- Wünsch, B., & Schepmann, D. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 725-734.
- DiVA portal. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. DiVA portal.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- Organic & Biomolecular Chemistry. (n.d.).
- MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.
- Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar.
- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)
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Application Notes and Protocols for the Utilization of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate in Synthetic Chemistry
Introduction: The Strategic Incorporation of Fluorine in Piperidine Scaffolds
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a significant number of approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The strategic introduction of fluorine atoms onto the piperidine ring can profoundly influence the physicochemical and pharmacological properties of a molecule. Geminal difluorination, in particular, offers a powerful tool to modulate lipophilicity, metabolic stability, and pKa, thereby enhancing the drug-like properties of a compound.[2]
Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a valuable building block that combines the benefits of a conformationally restricted, difluorinated piperidine core with a versatile hydroxyl group for further functionalization. The tert-butoxycarbonyl (Boc) protecting group ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this versatile intermediate, detailing its properties and providing robust protocols for its key transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1186688-52-7 | [3] |
| Molecular Formula | C₁₀H₁₇F₂NO₃ | [3] |
| Molecular Weight | 237.24 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | [1] |
| InChI Key | WMSNGRGUQYKMEF-UHFFFAOYSA-N |
Safety Information:
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please consult the material safety data sheet (MSDS) provided by the supplier.
Core Applications and Synthetic Protocols
This building block is primarily utilized in two key synthetic operations: oxidation of the hydroxyl group to the corresponding ketone and functionalization of the hydroxyl group through various substitution reactions. These transformations open up a vast chemical space for the synthesis of diverse libraries of compounds for drug discovery.
Application 1: Oxidation to tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
The oxidation of the secondary alcohol in this compound to the corresponding ketone, tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate, provides a key intermediate for further elaboration, such as reductive amination or the introduction of nucleophiles at the C3 position. Several mild and efficient oxidation protocols can be employed.
The Dess-Martin oxidation is a reliable and high-yielding method that proceeds under mild, neutral conditions at room temperature, making it compatible with a wide range of functional groups.
Sources
Application Notes and Protocols: Strategic Modifications of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Introduction
Fluorinated piperidine scaffolds are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a highly valuable and versatile building block that provides medicinal chemists with a robust platform for generating diverse compound libraries. The presence of the gem-difluoro group at the 4-position sterically shields and electronically influences the adjacent hydroxyl group at the 3-position, while the Boc-protected nitrogen allows for controlled, late-stage diversification.
This comprehensive guide provides detailed application notes and validated protocols for the strategic modification of this key intermediate. We will delve into the chemical logic behind various reaction conditions, offering insights gleaned from established synthetic transformations. The protocols described herein are designed to be reproducible and serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound stems from its distinct reactive sites. Understanding the interplay of these sites is crucial for successful synthetic planning.
-
The 3-Hydroxyl Group: This secondary alcohol is the primary site for initial modifications. Its reactivity is influenced by the adjacent electron-withdrawing gem-difluoro group, which can affect its acidity and nucleophilicity. Common transformations include oxidation to the ketone, as well as etherification and esterification to introduce a wide array of functional groups.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen under a variety of conditions. Its facile removal under acidic conditions unmasks the secondary amine, opening up a plethora of opportunities for N-alkylation, N-arylation, and acylation reactions.
The strategic sequence of these modifications allows for the construction of complex molecular architectures from a common starting material.
Part 1: Modifications of the 3-Hydroxyl Group
Oxidation to Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
The oxidation of the 3-hydroxyl group to the corresponding ketone provides a key intermediate for further functionalization, such as reductive amination or the introduction of nucleophiles via addition reactions.[1] Dess-Martin Periodinane (DMP) is a preferred reagent for this transformation due to its mild reaction conditions and high efficiency.
Principle: Dess-Martin periodinane is a hypervalent iodine compound that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions. The reaction proceeds via a ligand exchange mechanism, followed by reductive elimination of the iodine(V) species.
Experimental Protocol: Dess-Martin Oxidation
-
To a stirred solution of this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C, add sodium bicarbonate (3.0 equiv).
-
Slowly add Dess-Martin Periodinane (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.[1]
Data Summary: Key Parameters for Dess-Martin Oxidation
| Parameter | Condition/Reagent | Rationale |
| Oxidant | Dess-Martin Periodinane (DMP) | Mild, selective, and avoids harsh acidic or basic conditions. |
| Solvent | Dichloromethane (DCM) | Excellent solvent for both substrate and reagent; inert. |
| Base | Sodium Bicarbonate (NaHCO₃) | Neutralizes the acetic acid byproduct, preventing potential side reactions. |
| Temperature | 0 °C to Room Temperature | Controls the initial reaction rate and ensures a smooth transformation. |
| Work-up | Na₂S₂O₃ / NaHCO₃ | Quenches excess DMP and neutralizes acidic byproducts. |
Workflow Visualization: Oxidation of the Hydroxyl Group
Caption: Workflow for the oxidation of the 3-hydroxyl group.
Etherification of the 3-Hydroxyl Group
The formation of an ether linkage at the 3-position is a common strategy to introduce various side chains. The Williamson ether synthesis is a classical and reliable method for this purpose, although modifications may be necessary to accommodate the sterically hindered nature of the secondary alcohol.[2][3][4]
Principle: The Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent in an SN2 reaction. Strong bases are typically required to generate the alkoxide.
Experimental Protocol: Williamson Ether Synthesis
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 equiv) dropwise at room temperature.
-
Heat the reaction to a suitable temperature (e.g., 60 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Key Parameters for Williamson Ether Synthesis
| Parameter | Condition/Reagent | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, polar aprotic solvent that solubilizes the reactants and is stable to the base. |
| Alkylating Agent | R-X (e.g., MeI, BnBr) | The electrophile that introduces the desired alkyl group. Reactivity follows I > Br > Cl. |
| Temperature | 0 °C to 60 °C | Initial deprotonation is performed at a low temperature for control, followed by heating to drive the SN2 reaction. |
Esterification of the 3-Hydroxyl Group
Esterification is a straightforward method to introduce a wide variety of acyl groups. This can be achieved using an acid chloride in the presence of a base, or by using a carboxylic acid with a coupling agent. The Yamaguchi esterification is particularly effective for sterically hindered alcohols.[5][6]
Principle: The Yamaguchi esterification involves the in-situ formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride. This mixed anhydride is highly reactive and is then acylated by the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5]
Experimental Protocol: Yamaguchi Esterification
-
To a solution of the carboxylic acid (1.2 equiv) in anhydrous toluene (0.2 M) under an inert atmosphere, add triethylamine (Et₃N, 1.5 equiv).
-
Add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) and stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve this compound (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 1.5 equiv) in anhydrous toluene (0.2 M).
-
Add the solution of the mixed anhydride from the first flask to the second flask via cannula.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Key Parameters for Yamaguchi Esterification
| Parameter | Condition/Reagent | Rationale |
| Activating Agent | 2,4,6-Trichlorobenzoyl Chloride | Forms a highly reactive mixed anhydride with the carboxylic acid. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | A highly nucleophilic catalyst that facilitates the acyl transfer to the alcohol.[5] |
| Base | Triethylamine (Et₃N) | A stoichiometric base to neutralize the HCl generated during the mixed anhydride formation. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for the reaction conditions. |
Part 2: Modifications at the Piperidine Nitrogen
N-Boc Deprotection
The removal of the Boc protecting group is a critical step to enable functionalization of the piperidine nitrogen. This is most commonly and efficiently achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][8]
Principle: The Boc group is labile to strong acids. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine as its corresponding salt.[7]
Experimental Protocol: N-Boc Deprotection with TFA
-
Dissolve this compound or its modified derivative (1.0 equiv) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 equiv, often used as a 20-50% solution in DCM).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[7]
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting trifluoroacetate salt can often be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated aqueous solution of sodium bicarbonate.
-
The free amine can then be isolated by drying the organic layer, filtering, and concentrating.
Workflow Visualization: Deprotection and N-Functionalization
Caption: Workflow for N-Boc deprotection and subsequent N-functionalization.
N-Alkylation of the Deprotected Piperidine
Once the Boc group is removed, the secondary amine is available for various functionalization reactions. Direct N-alkylation with an alkyl halide in the presence of a base is a common method.[9]
Principle: The free piperidine nitrogen acts as a nucleophile and displaces a leaving group from an alkyl halide. A non-nucleophilic base is required to scavenge the acid generated during the reaction.
Experimental Protocol: Direct N-Alkylation
-
To a solution of the deprotected piperidine (as the free base, 1.0 equiv) in a suitable solvent such as acetonitrile or DMF (0.1 M), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv).
-
Add the alkyl halide (R-X, 1.1 equiv) and stir the mixture at room temperature or with heating (e.g., 50-80 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter off any solids and concentrate the filtrate.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Key Parameters for N-Alkylation
| Parameter | Condition/Reagent | Rationale |
| Base | K₂CO₃ or DIPEA | Neutralizes the acid byproduct (HX) without competing as a nucleophile. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that facilitate SN2 reactions. |
| Alkylating Agent | R-X (e.g., R-Br, R-I) | The source of the alkyl group to be installed on the nitrogen. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive alkyl halides. |
Troubleshooting and Safety
-
Incomplete Reactions: If a reaction stalls, consider increasing the temperature, reaction time, or the equivalents of the excess reagent. Ensure all reagents are pure and solvents are anhydrous where specified.
-
Side Product Formation: In etherification reactions, elimination can be a competing pathway. Using a less hindered base or lower temperatures may mitigate this. During deprotection, ensure the temperature is controlled to prevent potential degradation of other sensitive functional groups.[7]
-
Safety: Always handle strong acids like TFA and strong bases like NaH in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quenching of reactive reagents like NaH should be done slowly and at low temperatures.
Conclusion
This compound is a robust and versatile building block for the synthesis of novel fluorinated piperidines. The orthogonal reactivity of the hydroxyl group and the Boc-protected amine allows for a high degree of synthetic flexibility. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and development. The protocols and insights provided in this guide serve as a valuable resource for unlocking the full synthetic potential of this important intermediate.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40152148, tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Available: [Link]
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Kuttan, A., et al. (2020). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. Available: [Link]
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Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available: [Link]
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Ball, M., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. Available: [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available: [Link]
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Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Available: [Link]
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Rivero, A. R., & Fodran, P. (2020). Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. ACS Publications. Available: [Link]
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ResearchGate. Deprotection of different N-Boc-compounds. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56776981, tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Available: [Link]
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Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758351, 4,4-Difluoropiperidine hydrochloride. Available: [Link]
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Born, S., & Griesinger, C. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available: [Link]
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Application Notes and Protocols for the Quantification of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Introduction: The Analytical Imperative for a Novel Fluorinated Piperidine Building Block
Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is an emerging building block in medicinal chemistry and drug development. Its unique structural features—a difluorinated piperidine ring, a hydroxyl group, and a bulky tert-butoxycarbonyl (Boc) protecting group—offer medicinal chemists a valuable scaffold for designing novel therapeutics with potentially enhanced metabolic stability and specific conformational preferences.[1][2][3] The precise and accurate quantification of this intermediate is critical at various stages of the drug development pipeline, from process chemistry and purity assessment to pharmacokinetic studies.
The analytical challenge presented by this molecule lies in its combination of high polarity due to the hydroxyl group and the lack of a strong UV-absorbing chromophore, which complicates analysis by conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4] This application note provides two robust and validated analytical methods for the quantification of this compound, designed to meet the varying needs of researchers in terms of sensitivity, selectivity, and throughput. We will detail a derivatization-based HPLC-UV method suitable for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices.
Method 1: HPLC-UV Analysis via Pre-Column Derivatization
Rationale: To overcome the poor UV absorbance of the target analyte, a pre-column derivatization strategy is employed. By introducing a chromophore to the hydroxyl group, the molecule's detectability by UV is significantly enhanced. This method is cost-effective and can be implemented on standard HPLC-UV systems, making it ideal for routine analysis of bulk material or in-process control samples where high concentrations are expected.
Experimental Workflow: HPLC-UV with Derivatization
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Detailed Protocol: HPLC-UV
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions with acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample to be analyzed and prepare a solution in acetonitrile at an estimated concentration of 1 mg/mL.
-
To 100 µL of each standard and sample solution in a microvial, add 50 µL of a 1% (v/v) solution of benzoyl chloride in acetonitrile and 20 µL of pyridine.
-
Cap the vials tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 830 µL of the mobile phase to quench the reaction and dilute the sample to a final volume of 1 mL.
-
Vortex and transfer to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
Method 2: High-Sensitivity Quantification by LC-MS/MS
Rationale: For applications requiring high sensitivity and selectivity, such as metabolite identification, low-level impurity analysis, or pharmacokinetic studies, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][6][7] This technique does not require derivatization as it relies on the mass-to-charge ratio of the analyte and its fragments for detection. The use of Multiple Reaction Monitoring (MRM) ensures high specificity, even in complex biological matrices.[5]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of the target analyte.
Detailed Protocol: LC-MS/MS
-
Preparation of Standard and QC Solutions:
-
Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Perform serial dilutions in a 50:50 methanol:water mixture to create calibration standards (e.g., 0.1 ng/mL to 100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (from Plasma):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
| Parameter | Value |
| LC System | UHPLC |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][8] |
| MRM Transition | Protonated Molecule [M+H]⁺ → Fragment Ion (Specific m/z values to be determined by infusion of the standard) |
Method Validation: Ensuring Trustworthiness and Reliability
Both analytical methods must be validated to ensure they are fit for their intended purpose.[9][10] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[10][11][12]
Key Validation Parameters
The following parameters should be assessed for both methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by replicate analysis of samples containing known amounts of the analyte (e.g., QCs).
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD) and should be evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Example Acceptance Criteria for Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85-115% (90-110% for non-biological matrix) |
| Precision (%RSD) | ≤ 15% (≤ 5% for non-biological matrix) |
| LOQ Precision (%RSD) | ≤ 20% |
| LOQ Accuracy (% Recovery) | 80-120% |
Conclusion
The two analytical methods presented provide comprehensive solutions for the quantification of this compound. The derivatization-based HPLC-UV method is a robust and cost-effective approach for routine analysis of high-concentration samples. For applications demanding high sensitivity and selectivity, the LC-MS/MS method offers superior performance, enabling trace-level quantification in complex matrices. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper validation of the chosen method in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data in a regulated environment.
References
- AMSbiopharma. (2025, July 22).
- Benchchem. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Benchchem. (2025, December). A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- NIH. (2014, June 13).
- ICH. (2023, November 30).
- YouTube. (2025, June 23). ICH Q2(R2)
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- The Nairoukh Research Group. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- NIH. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- PubMed. (2024, April 5). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alternative-therapies.com [alternative-therapies.com]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. m.youtube.com [m.youtube.com]
Scale-up synthesis of "Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate"
An Application Guide for the Scalable Synthesis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Abstract
Fluorinated piperidine scaffolds are cornerstones in modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a valuable and versatile building block for drug discovery and development. We move beyond a simple recitation of steps to elucidate the critical process parameters, safety considerations, and analytical checkpoints necessary for successful scale-up, ensuring both scientific integrity and practical applicability for researchers in industrial and academic settings.
Introduction and Strategic Overview
The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties.[3][5] The target molecule, this compound, combines the privileged piperidine structure with a gem-difluoro motif adjacent to a hydroxyl group. This arrangement offers multiple points for further chemical elaboration, making it a highly sought-after intermediate.
Our synthetic strategy is designed for efficiency and scalability, commencing from the readily available N-Boc-4-piperidone. The core transformations involve a direct α,α-difluorination followed by a stereoselective reduction of the newly formed ketone at the 3-position. This approach minimizes step count and utilizes commercially available, manageable reagents, making it amenable to multi-gram and kilogram-scale production.
Overall Synthetic Pathway
The synthesis is a two-step process starting from N-Boc-4-piperidone. The first step is the crucial α,α-difluorination to create the gem-difluoro ketone intermediate. The second step is the reduction of this ketone to the target alcohol.
Caption: High-level overview of the two-step synthetic route.
Detailed Protocols and Process Rationale
PART A: α,α-Difluorination of N-Boc-4-piperidone
The introduction of the two fluorine atoms is achieved using an electrophilic fluorinating agent. For scale-up applications, Selectfluor® (F-TEDA-BF₄) is the reagent of choice. Unlike highly toxic and difficult-to-handle fluorine gas, Selectfluor® is a solid that is significantly safer and easier to manage in standard chemical reactors, making it a convenient reagent for large-scale synthesis.[6] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic fluorine source.
Protocol 1: Synthesis of tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
| Reagent/Material | Molar Eq. | Quantity (for 100g scale) | Notes |
| N-Boc-4-piperidone | 1.0 | 100.0 g | Starting material |
| Selectfluor® | 2.2 | 390.8 g | Handle with care (oxidizer)[6][7] |
| Acetonitrile (MeCN) | - | 1000 mL | Reaction solvent |
| Deionized Water | - | 200 mL | Co-solvent |
| Ethyl Acetate (EtOAc) | - | 2000 mL | Extraction solvent |
| Saturated NaCl (Brine) | - | 500 mL | Aqueous wash |
| Anhydrous MgSO₄ | - | 50 g | Drying agent |
Step-by-Step Procedure:
-
Reactor Setup: To a 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-Boc-4-piperidone (100.0 g, 0.502 mol) and acetonitrile (1000 mL).
-
Reagent Dissolution: Stir the mixture at room temperature (20-25 °C) until all solids are dissolved. Add deionized water (200 mL).
-
Fluorination: Begin portion-wise addition of Selectfluor® (390.8 g, 1.104 mol) over a period of 60-90 minutes. Causality Note: This controlled addition is critical to manage the reaction exotherm. Use an ice-water bath to maintain the internal temperature between 20-30 °C. A temperature spike can lead to degradation and reduced yield.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 45-50 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is confirmed.
-
Quench & Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 50% using a rotary evaporator.
-
Extraction: Transfer the remaining mixture to a separatory funnel. Add ethyl acetate (1000 mL) and deionized water (500 mL). Shake vigorously and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated brine (500 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: The crude product can often be used directly in the next step. If required, purification can be achieved by silica gel chromatography, though for scale-up, crystallization or distillation should be investigated.
PART B: Reduction to the Target Alcohol
The reduction of the 3-keto group to a hydroxyl group is accomplished using sodium borohydride (NaBH₄). This reagent is selected for its excellent safety profile, low cost, and high chemoselectivity, making it ideal for large-scale industrial processes compared to more reactive hydrides like LiAlH₄.
Protocol 2: Synthesis of this compound
| Reagent/Material | Molar Eq. | Quantity (for ~115g scale) | Notes |
| Crude Intermediate from Step 1 | 1.0 | ~115 g | Assumed quantitative yield |
| Methanol (MeOH) | - | 1000 mL | Reaction solvent |
| Sodium Borohydride (NaBH₄) | 1.2 | 21.6 g | Handle away from acid |
| Deionized Water | - | 1000 mL | Quenching |
| Ethyl Acetate (EtOAc) | - | 1500 mL | Extraction solvent |
| Saturated NaCl (Brine) | - | 300 mL | Aqueous wash |
| Anhydrous Na₂SO₄ | - | 50 g | Drying agent |
Step-by-Step Procedure:
-
Reactor Setup: Dissolve the crude tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (~115 g, 0.49 mol) in methanol (1000 mL) in a 3 L flask equipped with a mechanical stirrer and thermometer.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Causality Note: Lowering the temperature controls the rate of reduction and minimizes potential side reactions.
-
Reduction: Slowly add sodium borohydride (21.6 g, 0.57 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 2-3 hours. Monitor for the disappearance of the starting ketone by TLC or LC-MS.
-
Quench: Once the reaction is complete, slowly and carefully add deionized water (1000 mL) to quench the excess NaBH₄. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Work-up & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (1000 mL), shake, and separate the layers. Extract the aqueous phase with additional ethyl acetate (500 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification & Isolation: The resulting crude product is typically a viscous oil or solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.
Workflow Visualization and Data Summary
Experimental Workflow: α,α-Difluorination
Caption: Step-by-step workflow for the scale-up fluorination protocol.
Typical Process Data
| Step | Intermediate/Product | Typical Yield | Purity (by HPLC) |
| 1 | tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate | 85-92% (crude) | >90% |
| 2 | This compound | 88-95% (after purification) | >98.5% |
Critical Safety and Handling Procedures
Executing chemical synthesis at scale requires stringent adherence to safety protocols. All operations should be conducted in a well-ventilated fume hood or a walk-in hood appropriate for the scale.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.[7][8]
-
Handling Selectfluor®:
-
Hazard: Selectfluor® is a strong oxidizing agent and can be harmful if inhaled or comes into contact with skin.[6][7] It may cause an allergic skin reaction.[8]
-
Precautions: Avoid creating dust.[7] Store away from combustible materials. Use proper grounding techniques to prevent static discharge. Keep in a cool, dry, well-ventilated area.[9]
-
Spill Response: In case of a spill, sweep up the solid carefully without creating dust and place it in a suitable, closed container for disposal.[7] Do not let the product enter drains.[7]
-
-
Handling Sodium Borohydride (NaBH₄):
-
Hazard: Reacts with water and acids to produce flammable hydrogen gas.
-
Precautions: Add slowly and in portions, especially during the quench step. Ensure the reaction is conducted in an open or well-ventilated system to prevent pressure buildup.
-
Conclusion
This application note provides a validated, high-yield, and scalable two-step synthesis of this compound. The rationale behind key experimental choices, such as reagent selection and temperature control, has been detailed to empower scientists to adapt and execute this protocol with confidence. By prioritizing safe and manageable reagents like Selectfluor® and sodium borohydride, this process is well-suited for the demands of medicinal chemistry and drug development professionals requiring multi-gram quantities of this important fluorinated building block.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selectfluor [commonorganicchemistry.com]
- 7. molcore.com [molcore.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
The Strategic Incorporation of tert-Butyl 4,4-Difluoro-3-hydroxypiperidine-1-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Privileged Role of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic introduction of fluorine atoms onto this privileged structure has emerged as a powerful tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its target protein.[1] The gem-difluoro motif, in particular, offers a unique combination of steric and electronic effects that can pre-organize molecular conformations and modulate the pKa of nearby functionalities, thereby improving oral bioavailability and target selectivity.
This technical guide focuses on the application of a versatile building block, tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate , in the synthesis of bioactive molecules. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and showcase its utility in constructing key intermediates for drug discovery programs targeting a range of debilitating diseases.
Physicochemical Properties and Synthetic Advantages of the Building Block
This compound is a chiral building block that offers several advantages in the synthesis of complex molecules:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. The presence of the gem-difluoro group at the 4-position of the piperidine ring enhances the metabolic stability of adjacent positions, increasing the in vivo half-life of the parent molecule.
-
Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous for reducing off-target effects, particularly those associated with hERG channel inhibition, and for improving oral absorption.
-
Conformational Control: The gem-difluoro group introduces a significant steric and electronic bias, influencing the conformational preference of the piperidine ring. This can help to lock the molecule into a bioactive conformation, thereby enhancing its potency.
-
Versatile Synthetic Handle: The secondary hydroxyl group at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. The Boc-protecting group on the nitrogen ensures chemoselectivity in these transformations.
Synthesis of this compound
While commercially available, an in-house synthesis of this key intermediate can be achieved from the corresponding ketone, tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate. The following protocol outlines a general procedure for the stereoselective reduction to the desired syn- or anti-diol, which can often be separated by chromatography.
Protocol 1: Reduction of tert-Butyl 4,4-Difluoro-3-oxopiperidine-1-carboxylate
This protocol describes the reduction of the ketone precursor to the corresponding alcohol. The choice of reducing agent can influence the diastereoselectivity of the reaction.
Materials:
-
tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of THF and MeOH (4:1) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expert Insights: The use of a bulkier reducing agent like L-Selectride® may favor the formation of a different diastereomer compared to NaBH₄ due to steric hindrance, providing access to alternative stereoisomers for structure-activity relationship (SAR) studies.
Application in the Synthesis of Bioactive Molecules
The hydroxyl group of this compound is a key functional group for elaboration into more complex structures, particularly for the synthesis of ether and ester derivatives which are common in many bioactive molecules.
Aryl Ether Synthesis: A Gateway to Potent Inhibitors
The formation of an aryl ether linkage is a common strategy in drug design. This can be achieved through several methods, including the Williamson ether synthesis and the Mitsunobu reaction.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage with an activated aryl or heteroaryl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Aryl or heteroaryl halide (e.g., 2-fluoro-5-nitropyridine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the aryl or heteroaryl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: The Boc protecting group is stable under these basic conditions. However, care must be taken when handling sodium hydride, which is highly flammable. The reaction should be performed in a well-ventilated fume hood under an inert atmosphere.
Protocol 3: Aryl Ether Synthesis via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry at the alcohol center.[1][2][3][4][5] This is particularly useful for coupling with less reactive phenols.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
Expertise & Experience: The order of addition of reagents is crucial for the success of the Mitsunobu reaction. Pre-formation of the betaine by adding the azodicarboxylate to the triphenylphosphine before the addition of the alcohol and nucleophile can sometimes improve yields.[3] Purification can be challenging due to the byproducts; trituration with a suitable solvent like diethyl ether can help to remove some of the triphenylphosphine oxide before chromatography.
Diagram 1: Synthetic Utility of the Building Block
Caption: Synthetic pathways from the ketone precursor to the key building block and its application in synthesizing various classes of bioactive molecules.
Case Study: Synthesis of a Dopamine D4 Receptor Antagonist Intermediate
Dopamine D4 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders. The 4,4-difluoropiperidine scaffold has been shown to be a valuable component in the design of potent and selective D4 antagonists.[6][7][8] The following workflow illustrates the synthesis of a key intermediate using the principles outlined in the protocols above.
Diagram 2: Workflow for Dopamine D4 Antagonist Intermediate Synthesis
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]
- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 8. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Abstract
This document provides a comprehensive guide to understanding and determining the solubility of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. Given the critical role of solubility in reaction kinetics, purification, and formulation, this application note details the physicochemical properties of the compound and presents a robust, step-by-step protocol for its solubility determination in various organic and aqueous solvent systems. This guide is intended for researchers, scientists, and drug development professionals to enable efficient and informed use of this versatile intermediate.
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, pKa, and binding affinity. This compound is a valuable chiral building block that combines the piperidine core with gem-difluorination and a hydroxyl group, offering a unique three-dimensional structure for creating novel therapeutic agents.[1][2] Understanding its solubility is a fundamental prerequisite for its effective application in synthetic and developmental workflows.
Physicochemical Properties of this compound
A thorough understanding of the compound's intrinsic properties is essential for predicting its behavior in different solvent environments.
| Property | Value | Source |
| CAS Number | 1186688-52-7 | [3] |
| Molecular Formula | C₁₀H₁₇F₂NO₃ | [3] |
| Molecular Weight | 237.24 g/mol | [3][4] |
| Appearance | Solid (predicted) | General knowledge |
| Calculated LogP | 1.3 | [4] |
The presence of a hydroxyl group and two fluorine atoms suggests the potential for hydrogen bonding, which may contribute to solubility in polar protic solvents. The Boc-protecting group and the piperidine ring introduce lipophilic character, suggesting solubility in various organic solvents. The calculated LogP of 1.3 indicates a relatively balanced hydrophilic-lipophilic nature.
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and molecular size between the solute (this compound) and the solvent will dictate the extent of dissolution.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to good solubility. However, the bulky, nonpolar tert-butyl group may limit aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents can accept hydrogen bonds and have significant dipole moments, making them good candidates for solubilizing this compound. Dimethyl sulfoxide (DMSO) is often a good starting point for creating stock solutions in drug discovery settings.[5]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): Solubility is expected to be limited in these solvents due to the polar nature of the hydroxyl and difluoro groups.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7] This protocol outlines the necessary steps for accurately measuring the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO, THF, toluene)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Procedure
-
Preparation of the Sample:
-
Add an excess amount of this compound to a vial. An amount that is visually in excess after equilibration is sufficient.
-
Accurately add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[8]
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[8]
-
Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical standard curve.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is often a good starting point.
-
Prepare a standard curve using known concentrations of this compound.
-
Determine the concentration of the saturated solution by comparing the analytical response of the sample to the standard curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)
-
Data Recording
All experimental data should be meticulously recorded. The following table provides a template for organizing the results.
| Solvent | Temperature (°C) | Equilibration Time (h) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Description |
| Water | 25 | 48 | e.g., Sparingly soluble | ||
| PBS (pH 7.4) | 25 | 48 | |||
| Methanol | 25 | 24 | e.g., Freely soluble | ||
| Ethanol | 25 | 24 | |||
| Acetonitrile | 25 | 24 | |||
| DMSO | 25 | 24 | |||
| THF | 25 | 24 | |||
| Toluene | 25 | 24 | e.g., Insoluble |
Kinetic Solubility Assays for High-Throughput Screening
For earlier stages of drug discovery where a large number of compounds need to be assessed quickly, kinetic solubility assays can be employed.[8] These methods, often performed in a 96-well plate format, typically involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the resulting turbidity or by analyzing the concentration in the supernatant after a short incubation and filtration/centrifugation.[6][8] While less precise than equilibrium solubility, kinetic solubility provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, related compounds exhibit hazards. For example, other substituted hydroxypiperidines are classified as causing skin and eye irritation and may cause respiratory irritation.[9][10] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The solubility of this compound is a critical parameter that influences its utility in synthetic chemistry and drug development. This application note provides the foundational knowledge and a detailed experimental protocol to enable researchers to accurately determine its solubility profile. The provided shake-flask method is a robust and reliable approach for generating high-quality equilibrium solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and informing formulation design.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). [Source not further specified].
- Lund University Publications. (n.d.).
- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). linoleic acid, 60-33-3. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
-
Restek. (n.d.). Linoleic acid. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. 1186688-52-7|this compound|BLD Pharm [bldpharm.com]
- 4. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 73977783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated piperidine building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and overcome common synthetic challenges.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily centered around two key transformations: the α,α-difluorination of a protected piperidone and the subsequent stereoselective reduction of the resulting ketone. Achieving high yields and diastereoselectivity requires careful control of reaction conditions and a thorough understanding of the underlying mechanisms. This guide provides a structured approach to navigate these complexities.
A plausible and commonly employed synthetic route is outlined below. This guide will address potential issues at each of these critical stages.
Caption: General synthetic workflow for this compound.
Part 1: α,α-Difluorination of N-Boc-3-oxopiperidine
The introduction of two fluorine atoms at the C4 position, alpha to the carbonyl group, is a critical step that often dictates the overall yield. Electrophilic fluorinating agents are typically employed for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective fluorinating agent for the gem-difluorination of N-Boc-3-oxopiperidine?
A1: Selectfluor® (N-fluoro-2,6-dichloropyridinium bis(trifluoromethanesulfonyl)imide) is a widely used and effective electrophilic fluorinating agent for the α,α-difluorination of ketones.[1][2] Its advantages include relative safety in handling compared to other fluorinating agents and high reactivity. Other N-fluoro reagents, such as N-fluorobenzenesulfonimide (NFSI), can also be effective.[3]
Q2: What are the typical reaction conditions for this fluorination step?
A2: The reaction is often carried out in a polar aprotic solvent like acetonitrile or DMF. The presence of a base or a Lewis acid can influence the reaction rate and selectivity. For the formation of the difluorinated product, an excess of the fluorinating agent is required. Microwave-assisted fluorination has also been reported to accelerate the reaction.[3]
Q3: I am observing a significant amount of the mono-fluorinated byproduct. How can I improve the yield of the difluorinated product?
A3: The formation of the mono-fluorinated intermediate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, is a common issue. To drive the reaction towards the desired difluorinated product, consider the following:
-
Stoichiometry of the Fluorinating Agent: Ensure you are using a sufficient excess of the fluorinating agent (typically >2 equivalents).
-
Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can facilitate the second fluorination. However, be cautious of potential decomposition at higher temperatures.
-
Stepwise Fluorination: In some cases, a stepwise approach where the mono-fluorinated product is isolated and then subjected to a second fluorination step under more forcing conditions might provide better control and overall yield.
Troubleshooting Guide: α,α-Difluorination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Material | - Insufficient reactivity of the fluorinating agent.- Inappropriate solvent or temperature. | - Switch to a more powerful fluorinating agent like Selectfluor®.- Use a polar aprotic solvent such as acetonitrile.- Gradually increase the reaction temperature while monitoring for decomposition. |
| Formation of Mono-fluorinated Byproduct | - Insufficient amount of fluorinating agent.- Reaction not driven to completion. | - Increase the equivalents of the fluorinating agent (e.g., from 2.2 to 2.5 eq).- Extend the reaction time and monitor by TLC or LC-MS.- Consider a higher reaction temperature. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high.- Presence of impurities that catalyze decomposition.- The product may be unstable under the reaction conditions.[4] | - Perform the reaction at a lower temperature for a longer duration.- Ensure all reagents and solvents are pure and dry.- Upon completion, work up the reaction promptly to isolate the product. |
| Complex Reaction Mixture with Multiple Byproducts | - Undesired side reactions such as hydroxylation or solvent incorporation.- Instability of the enolate intermediate. | - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use anhydrous solvents to avoid water-mediated side reactions.- Screen different bases or Lewis acids to find conditions that favor the desired reaction pathway. |
Part 2: Stereoselective Reduction of Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
The reduction of the 3-keto group to a hydroxyl group introduces a new chiral center. Controlling the stereochemistry of this reduction is crucial for obtaining the desired diastereomer of the final product.
Frequently Asked Questions (FAQs)
Q1: Which reducing agents are suitable for the reduction of the 3-keto group?
A1: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation due to its mild nature and compatibility with the Boc-protecting group.[5][6] Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred for its chemoselectivity and ease of handling.
Q2: How can I control the diastereoselectivity of the reduction?
A2: The diastereoselectivity of the reduction of α,α-difluoro ketones can be influenced by several factors. The approach of the hydride reagent is sterically and electronically governed by the adjacent difluorinated carbon.
-
Choice of Reducing Agent: Bulky reducing agents may favor the formation of one diastereomer over the other.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity.
-
Solvent: The choice of solvent can influence the conformation of the substrate and the solvation of the reducing agent, thereby affecting the stereochemical outcome. Protic solvents like methanol or ethanol are commonly used with NaBH₄.
Q3: How can I separate the diastereomers if the reduction is not completely selective?
A3: If the reduction yields a mixture of diastereomers, they can often be separated by column chromatography on silica gel. The difference in polarity between the syn and anti diols is usually sufficient to allow for separation. Careful selection of the eluent system is key to achieving good resolution.
Troubleshooting Guide: Ketone Reduction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | - Insufficient amount of reducing agent.- Low reactivity of the ketone due to the electron-withdrawing fluorine atoms. | - Increase the equivalents of the reducing agent (e.g., NaBH₄).- Allow for a longer reaction time.- If using NaBH₄, consider the addition of a Lewis acid like CeCl₃ (Luche reduction conditions) to enhance the reactivity of the ketone. |
| Low Diastereoselectivity | - Reaction temperature is too high.- The inherent selectivity of the chosen reducing agent is low for this substrate. | - Perform the reduction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).- Screen different reducing agents (e.g., L-Selectride®, K-Selectride®) which are bulkier and may offer higher stereocontrol.- Experiment with different solvents to influence the transition state of the hydride transfer. |
| Boc-Deprotection | - Presence of acidic impurities in the reagents or generated during workup. | - Ensure all reagents and solvents are free of acid.- Perform a neutral or slightly basic workup.- If acidic conditions are necessary for other reasons, consider re-protection of the nitrogen after the reduction. |
| Difficult Purification of Diastereomers | - Diastereomers have very similar polarities. | - Use a high-performance silica gel for column chromatography.- Screen a variety of eluent systems to maximize the difference in Rf values.- Consider derivatization of the hydroxyl group to facilitate separation, followed by deprotection. |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
This protocol is a general guideline and may require optimization for your specific setup.
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (2.5 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the formation of the difluorinated product is maximized.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate.
Protocol 2: Reduction to this compound
-
Dissolve tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Concentrate the reaction mixture to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired this compound.
Data Summary
The following table provides a general comparison of expected outcomes for the key reaction steps. Actual yields and selectivities will vary depending on the specific reaction conditions and scale.
| Reaction Step | Reagents | Typical Yield | Key Considerations |
| α,α-Difluorination | N-Boc-3-oxopiperidine, Selectfluor® | 40-60% | Stoichiometry of Selectfluor®, reaction temperature, potential for mono-fluorinated byproduct. |
| Ketone Reduction | Tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate, NaBH₄ | 70-90% | Diastereoselectivity is temperature-dependent. Separation of diastereomers may be required. |
Visualizing the Troubleshooting Process
The following decision tree can guide your troubleshooting efforts for the ketone reduction step.
Sources
Technical Support Center: Synthesis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated building block. The insights provided herein are based on established principles of fluorine chemistry and extensive experience with analogous synthetic transformations.
The most common and practical synthetic route to this compound involves the reduction of the corresponding ketone precursor, N-Boc-4,4-difluoropiperidin-3-one. This guide will focus on troubleshooting this critical reduction step.
Troubleshooting Guide: Reduction of N-Boc-4,4-difluoropiperidin-3-one
This section addresses specific issues you may encounter during the reduction of N-Boc-4,4-difluoropiperidin-3-one to the desired alcohol product.
Question 1: I am observing low yields of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the reduction of α,α-difluoroketones can stem from several factors. The primary culprits are often incomplete reaction, degradation of the starting material or product, and the formation of side products. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For borohydride-based reductions (e.g., NaBH₄), a 1.5 to 3-fold excess is typically recommended to drive the reaction to completion.
-
Reaction Time and Temperature: The reduction of sterically hindered or electronically deactivated ketones can be sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
-
Degradation:
-
Instability of the Starting Ketone: α,α-difluoroketones can be susceptible to decomposition, especially in the presence of strong bases.[1] Ensure your reaction conditions are not overly basic for extended periods.
-
Product Instability: While generally stable, the product may degrade under harsh work-up conditions. Maintain a neutral or slightly acidic pH during aqueous work-up.
-
-
Side Product Formation:
-
Over-reduction: While less common for this substrate, stronger reducing agents like lithium aluminum hydride (LAH) could potentially cleave the Boc protecting group. Sodium borohydride is generally a safe choice.
-
Hydrodefluorination: In some cases, particularly with certain catalysts, partial or complete removal of the fluorine atoms can occur.[2] This is less likely with common reducing agents like NaBH₄ but should be considered if unexpected byproducts are observed.
-
dot
Caption: Preventing unwanted Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereoselectivity of the reduction?
A1: The reduction of cyclic ketones can often lead to a mixture of diastereomers (in this case, syn and anti isomers). The facial selectivity of the hydride attack on the carbonyl group will determine the stereochemical outcome. For piperidone systems, the stereoselectivity can be influenced by the steric bulk of the substituents on the ring and the reducing agent used. It is likely that this reduction will yield a mixture of diastereomers. The exact ratio may need to be determined experimentally. For stereoselective synthesis, enzymatic reductions or the use of chiral reducing agents could be explored. [3]
Q2: How can I purify the final product, this compound?
A2: Purification of fluorinated compounds can sometimes be challenging due to their unique polarity.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), is usually effective. The polarity of the product will be higher than the starting ketone due to the presence of the hydroxyl group.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an excellent method for obtaining highly pure material.
-
Extraction: Careful extraction during the work-up can remove many impurities. Washing the organic layer with brine can help to remove residual water and some water-soluble impurities.
Q3: Are there any specific safety precautions I should take when working with this synthesis?
A3: Standard laboratory safety precautions should always be followed. In addition:
-
Fluorinated Compounds: While the target molecule itself is not expected to be acutely toxic, it is good practice to handle all fluorinated compounds with care. Avoid inhalation and skin contact.
-
Reducing Agents: Sodium borohydride is flammable and can react with water to produce hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.
-
Boc Deprotection: If Boc deprotection occurs, isobutene gas is formed, which is flammable. Ensure adequate ventilation.
Experimental Protocol: Representative Reduction of N-Boc-4,4-difluoropiperidin-3-one
This is a general protocol and may require optimization for your specific setup.
Materials:
-
N-Boc-4,4-difluoropiperidin-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4,4-difluoropiperidin-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
References
- Burton, D. J., Yang, Z.-Y., & Qiu, W. (1996). Fluorinated Ylides and Related Compounds. Chemical Reviews, 96(5), 1641–1716.
- Glorius, F., et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.
- Hartwig, J. F., et al. (2010). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society.
- Hudlicky, T., et al. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
- Ichikawa, J. (2012). gem-Difluoroolefin synthesis: general methods. Chemical Reviews, 112(3), 1344-1462.
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent). Journal of Organic Chemistry.
- MacMillan, D. W. C., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.
- Mague, J. T., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters.
- Ritter, T., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Shendage, D. M., Froehlich, R., & Haufe, G. (2004). A stereoconservative protection and deprotection method of amino and carboxyl groups. Organic Letters, 6(21), 3675–3678.
- Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932.
- Tius, M. A., et al. (2011).
- Togni, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Welzel, P., et al. (2020). A one-step synthesis of gem-difluoroolefins from alcohols. Journal of Fluorine Chemistry.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Jia, X., Huang, Q., Li, J., Li, S., & Yang, Q. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 2007(05), 0806–0808.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Reddit. (2023). Why is the Boc group deprotected in NaBH4?
- Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). 1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. The Journal of Organic Chemistry, 76(17), 7132–7140.
- Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Gouverneur, V., et al. (2019). Methods for the Synthesis of α,α-Difluoroketones. Chemistry – A European Journal.
- Hu, J., et al. (2022).
- Shen, Q., et al. (2012).
- Sigma-Aldrich. (n.d.). BOC Protection and Deprotection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide.
Sources
"Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate" stability issues and degradation products
Technical Support Center: tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
A Guide to Stability, Degradation, and Handling
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound, potential degradation pathways, and best practices for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[1][2][3][4] The Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which can lead to the formation of the corresponding unprotected piperidine. While generally stable to basic conditions and nucleophiles, prolonged exposure to harsh conditions should be avoided.[1][2] The gem-difluoro and hydroxyl groups are relatively stable, but their proximity may influence the overall reactivity of the molecule. The high energy of the C-F bond generally contributes to the metabolic stability of fluorinated compounds.[5]
Q2: What are the expected degradation products of this compound?
A2: The most likely degradation product is the deprotected piperidine, 4,4-difluoro-3-hydroxypiperidine, formed via the acid-catalyzed removal of the Boc group. This reaction proceeds through the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[4] Under strongly basic or high-temperature conditions, other degradation pathways, such as elimination of the hydroxyl group or rearrangement, could be possible, though less common.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of the compound, it should be stored in a cool, dry place, protected from light and moisture. A recommended storage temperature is 4°C.[6] It is crucial to avoid acidic environments to prevent premature deprotection of the Boc group. The compound should be stored in a tightly sealed container to prevent exposure to atmospheric moisture and acidic gases.
Q4: How does the presence of the difluoro group affect the stability and properties of the molecule?
A4: The gem-difluoro group at the 4-position significantly influences the electronic properties and conformation of the piperidine ring. The strong electron-withdrawing nature of the fluorine atoms can decrease the basicity (pKa) of the piperidine nitrogen.[5] This can, in turn, affect its reactivity and interaction with other molecules. The C-F bond is highly polarized and strong, which generally enhances the metabolic stability of the molecule.[5][7] Furthermore, fluorine substitution can impact the conformational preferences of the piperidine ring, potentially leading to more rigid structures.[5][8][9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected formation of a more polar byproduct during reaction or workup. | Acid-catalyzed cleavage of the Boc protecting group. | Maintain neutral or basic pH during reactions and extractions. Use a mild base like sodium bicarbonate during aqueous workup. Avoid strong acids unless deprotection is intended. |
| Low yield or incomplete reaction. | Steric hindrance from the bulky Boc group and the fluorinated ring system. | Consider using more forcing reaction conditions (higher temperature, longer reaction time) if the compound's stability permits. Alternatively, deprotection of the amine may be necessary prior to the desired reaction. |
| Inconsistent analytical results (e.g., NMR, LC-MS). | On-column degradation or degradation in acidic analytical mobile phases. | For LC-MS analysis, use a mobile phase with a neutral or slightly basic pH if possible. If acidic conditions are required, minimize the analysis time and temperature. For NMR, ensure the solvent is free of acidic impurities. |
| Compound appears to be degrading upon storage. | Improper storage conditions leading to exposure to acid, moisture, or light. | Store the compound at the recommended temperature of 4°C in a tightly sealed, opaque container.[6] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. |
Experimental Protocols
Protocol 1: Boc Deprotection
-
Objective: To remove the Boc protecting group to yield 4,4-difluoro-3-hydroxypiperidine.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve the Boc-protected piperidine in DCM (e.g., 0.1 M solution).
-
Add TFA (5-10 equivalents) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Protocol 2: Stability Testing in Solution
-
Objective: To assess the stability of the compound under various pH conditions.
-
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Acetonitrile
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare stock solutions of the compound in acetonitrile.
-
Dilute the stock solution into the different pH buffers to a final concentration suitable for analysis.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution and analyze by HPLC or LC-MS.
-
Quantify the peak area of the parent compound and any degradation products to determine the rate of degradation at each pH.
-
Visualizing Degradation and Workflows
Below are diagrams illustrating the primary degradation pathway and a typical experimental workflow.
Caption: Workflow for assessing compound stability in solution.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(31), 6141-6146. Available from: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available from: [Link]
-
Loh, Y. S., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11336-11343. Available from: [Link]
-
Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. Available from: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Available from: [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). BYJU'S. Available from: [Link]
-
PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. PubChem. Available from: [Link]
-
Le, X., & Dziubla, T. D. (2022). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry, 13(23), 3369-3378. Available from: [Link]
-
Roy, U., You, H., & Dziubla, T. D. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Journal of applied polymer science, 135(5), 45785. Available from: [Link]
-
Le, X., & Dziubla, T. D. (2022). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry. Available from: [Link]
-
Fiveable. (n.d.). β-hydroxy amine Definition. Fiveable. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. d-nb.info [d-nb.info]
- 6. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Experiments with tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Welcome to the technical support center for tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and complex challenges encountered when working with this versatile building block. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to explain not just the what, but the why behind each experimental step.
The introduction of a gem-difluoro group adjacent to a hydroxyl function on a piperidine ring makes this compound a valuable synthon in medicinal chemistry. The fluorine atoms can enhance metabolic stability, modulate the acidity of the neighboring hydroxyl group, and influence binding conformations, making it a key component in the synthesis of novel therapeutic agents.[1][2] This guide will help you unlock its full potential while ensuring the integrity and success of your experiments.
Section 1: Compound Handling, Storage, and Basic Properties
Proper handling and storage are foundational to experimental success. Neglecting these basics can lead to reagent degradation and inconsistent results.
Q1: How should I properly store and handle this compound?
A1: This compound is a solid at room temperature and should be stored under controlled conditions to ensure its long-term stability.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, refrigeration at 4°C is recommended. Avoid exposure to moisture and incompatible substances like strong oxidizing agents.[4]
-
Safe Handling: Use this compound in a well-ventilated area or a fume hood.[5] Standard personal protective equipment (PPE) is required: safety goggles, chemical-resistant gloves, and a lab coat.[6] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] In case of contact, rinse the affected area thoroughly with water.[6] Avoid generating dust during handling.[3]
Q2: What are the typical physical properties and solubility characteristics of this compound?
A2: Understanding the physical properties is crucial for planning reactions and purifications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇F₂NO₃ | [7] |
| Molecular Weight | 237.24 g/mol | PubChem CID: 57352358 |
| Appearance | Off-white to white solid/powder | [5] |
| Storage Temperature | 4°C |
Section 2: Troubleshooting Common Synthetic Transformations
This section addresses the most frequent challenges encountered during the two primary transformations involving this molecule: N-Boc deprotection and reactions at the C3-hydroxyl group.
N-Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) group is often the first step in utilizing the piperidine core. This is typically achieved under acidic conditions, but the reaction is not without its pitfalls.[8]
Q3: My N-Boc deprotection reaction is very slow or appears incomplete when monitored by TLC/LC-MS. What should I do?
A3: This is a common issue stemming from insufficient acid strength or concentration. The mechanism relies on the protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide.[9] If the acid is too weak or dilute, this process stalls.
Possible Causes & Solutions:
-
Insufficient Acid Strength/Concentration: Standard conditions like 20-25% trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane are typically effective.[8] If the reaction is sluggish, you can incrementally increase the acid concentration (e.g., to 50% TFA in DCM).
-
Reaction Time and Temperature: Most Boc deprotections are complete within 1-4 hours at room temperature.[8] If your substrate is particularly stable, extending the reaction time is a valid first step. Gentle heating (e.g., to 40°C) can also accelerate the reaction, but must be done cautiously as it can promote side reactions.
-
Steric Hindrance: The local steric environment around the nitrogen can influence the rate of deprotection. While less common for simple piperidines, highly substituted analogs may require more forcing conditions.
Q4: I'm observing unexpected side products after my Boc deprotection. How can I prevent this?
A4: The carbocation intermediate generated during deprotection (tert-butyl cation) is highly reactive and can lead to unwanted alkylation of electron-rich functionalities on your molecule.
Solution: Use a Cation Scavenger The most effective way to prevent side reactions is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.
| Scavenger | Typical Equivalents | Notes |
| Triethylsilane (TES) | 1.1 - 1.5 equiv. | Very effective; reacts with the cation to form volatile byproducts.[8] |
| Anisole | 5-10% (v/v) | A common choice for protecting tyrosine or tryptophan residues in peptide synthesis. |
| Thioanisole | 5-10% (v/v) | Useful for sulfur-containing molecules. |
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for N-Boc deprotection.
Protocol 2.1: Standard N-Boc Deprotection with TFA
This protocol provides a reliable method for removing the Boc protecting group.
-
Dissolution: Dissolve the this compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps control the initial exotherm and minimizes potential side reactions.
-
Scavenger Addition (Optional): If your substrate is sensitive, add triethylsilane (1.2 equiv.) to the solution and stir for 2 minutes.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 25-50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue can be co-evaporated with toluene or DCM several times to remove residual TFA. The product is typically isolated as its trifluoroacetate salt.
Oxidation of the C3-Hydroxyl Group
Converting the secondary alcohol to the corresponding ketone, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, is another key transformation.[10] A mild and selective method is required to avoid side reactions.
Q5: My oxidation of the hydroxyl group is inefficient, resulting in low yields or recovery of starting material. What are some common issues?
A5: Inefficient oxidation often points to the choice of oxidant, reaction stoichiometry, or temperature control. Harsh oxidants can lead to decomposition, while insufficient oxidant will result in incomplete conversion.
Common Causes & Solutions:
-
Oxidant Choice: For this substrate, a TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is an excellent choice. It is mild, highly selective for secondary alcohols, and operates under convenient conditions.[11] Other methods like Swern or Dess-Martin periodinane (DMP) oxidations are also effective but involve more hazardous reagents and complex workups.
-
Stoichiometry: The TEMPO is used in catalytic amounts (1-5 mol%), but the primary oxidant (bleach) must be present in stoichiometric excess (typically 1.1-1.3 equivalents). Ensure the concentration of your bleach solution is accurately known.
-
pH and Temperature Control: The reaction is typically buffered with sodium bicarbonate and run at 0 °C. Maintaining a cool temperature is critical to prevent over-oxidation or side reactions.
Protocol 2.2: TEMPO-Catalyzed Oxidation of the C3-Hydroxyl Group
This protocol is adapted from a standard procedure for oxidizing N-Boc protected hydroxypiperidines.[11]
-
Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv.) in DCM (approx. 0.2 M). Add an aqueous solution of sodium bicarbonate (approx. 4 equiv. in enough water to dissolve).
-
Catalyst Addition: Add TEMPO (0.02 equiv.) and potassium bromide (0.1 equiv.) to the biphasic mixture.
-
Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add a solution of sodium hypochlorite (1.1 equiv., commercial bleach) dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction mixture will typically turn a persistent orange/yellow color.
-
Reaction: Stir at 0 °C and monitor by TLC or LC-MS. The reaction is often complete within 1-2 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the orange color dissipates.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ketone.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Experimental workflow for TEMPO-catalyzed oxidation.
Section 3: Purification and Analysis FAQs
Q6: What is the best way to purify the deprotected piperidine salt?
A6: The deprotected product exists as an amine salt (e.g., TFA or HCl salt), which alters its physical properties.
-
Direct Precipitation/Crystallization: If the salt is a solid and precipitates from the reaction (common with HCl in dioxane), it can be isolated by simple filtration and washed with a non-polar solvent like diethyl ether.[8]
-
Purification of the Free Amine: If the salt is an oil or you need higher purity, you can neutralize it to the free amine. To do this, dissolve the crude salt in water, basify with a base like NaOH or NaHCO₃ to pH > 9, and extract the free amine into an organic solvent like DCM or EtOAc. The resulting organic solution can be dried and purified by standard silica gel chromatography.
Q7: What key signals should I look for in NMR and MS to confirm my reaction's success?
A7: Analytical characterization is key to validating your results.
| Compound | Technique | Expected Key Signals |
| Starting Material | ¹H NMR | Broad multiplet ~1.45 ppm (9H, t-butyl group). |
| ¹⁹F NMR | Two distinct signals due to the diastereotopic fluorine atoms. | |
| MS (ESI+) | Expected m/z for [M+H]⁺, [M+Na]⁺. | |
| Deprotected Amine | ¹H NMR | Disappearance of the ~1.45 ppm signal. Appearance of broad N-H signals. |
| MS (ESI+) | Expected m/z for the free amine [M+H]⁺. | |
| Oxidized Ketone | ¹H NMR | Disappearance of the C3-H proton signal and the O-H proton signal. |
| ¹³C NMR | Appearance of a ketone carbonyl signal (~200-210 ppm). | |
| IR | Appearance of a strong C=O stretch (~1720-1740 cm⁻¹). |
References
-
AK Scientific, Inc. Safety Data Sheet: Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
-
Sigma-Aldrich. Product Page: tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
-
Fisher Scientific. Safety Data Sheet.
-
Thermo Fisher Scientific. Safety Data Sheet: 1-Boc-4-hydroxypiperidine.
-
BenchChem. Technical Support Center: N-Boc Deprotection of 4-Hydroxypiperidine Derivatives.
-
Fisher Scientific. Safety Data Sheet: (S)-1-BOC-3-hydroxypiperidine.
-
Fisher Scientific. Amine Protection / Deprotection Guide.
-
PubChem. Compound Summary: tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
-
Bocasciences. Unlocking Chemical Synthesis with (R)-1-Boc-3-Hydroxypiperidine.
-
ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.
-
PubChem. Compound Summary: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
-
Google Patents. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Welcome to our dedicated technical support guide for the synthesis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind each step, helping you to anticipate and resolve common challenges, thereby minimizing impurities and maximizing yield and purity.
Introduction: The Synthetic Challenge
The synthesis of fluorinated piperidines, such as this compound, is a critical endeavor in medicinal chemistry, as these scaffolds are integral to the development of novel therapeutics. The introduction of gem-difluoro groups can significantly modulate the physicochemical and pharmacological properties of a molecule. However, the synthesis is not without its challenges, often leading to a range of impurities that can complicate purification and compromise the quality of the final product. This guide provides a structured approach to identifying and mitigating these impurities.
A common synthetic route to this compound is outlined below. This multi-step process typically begins with the protection of a piperidine derivative, followed by fluorination and a stereoselective reduction. Each stage presents unique challenges and potential for impurity formation.
Caption: A general synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
Section 1: The Fluorination Step - Introducing the Gem-Difluoro Group
Question 1: My fluorination of N-Boc-4-piperidone is sluggish and gives a mixture of mono- and di-fluorinated products. What is causing this and how can I improve the reaction?
Answer: Incomplete fluorination is a common issue and can stem from several factors. The choice of fluorinating agent and reaction conditions are paramount. Reagents like diethylaminosulfur trifluoride (DAST) are often employed for such transformations, but their reactivity can be sensitive to substrate and conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reagent | The stoichiometry of the fluorinating agent is critical. An inadequate amount will likely result in incomplete reaction. | Increase the molar equivalents of the fluorinating agent (e.g., DAST) incrementally. A 1.5 to 2.5 molar excess is a good starting point. |
| Low Reaction Temperature | Fluorination reactions often have a significant activation energy barrier. | Gradually increase the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid degradation. |
| Moisture in the Reaction | Fluorinating agents like DAST are highly sensitive to moisture, which can quench the reagent and lead to side reactions. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Solvent Choice | The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent. | Dichloromethane (DCM) is a common choice. However, exploring other anhydrous, non-protic solvents like tetrahydrofuran (THF) or acetonitrile may be beneficial. |
Expert Insight: The formation of monofluorinated impurities suggests that the second fluorination step is slower than the first. This can sometimes be overcome by a longer reaction time or a slight increase in temperature after the initial fluorination has occurred.
Section 2: The Reduction Step - Controlling Stereochemistry
Question 2: My reduction of N-Boc-4,4-difluoropiperidin-3-one with sodium borohydride (NaBH₄) yields a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: The reduction of the ketone at the 3-position is a critical step that determines the stereochemistry of the final product. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric and electronic environment, which is significantly impacted by the adjacent gem-difluoro group.
Caption: Formation of diastereomers during the reduction of the ketone intermediate.
Strategies to Enhance Stereoselectivity:
| Strategy | Explanation | Recommended Protocol |
| Lower Reaction Temperature | Reducing the reaction temperature can enhance the kinetic differences between the transition states leading to the two diastereomers, often favoring the thermodynamically more stable product. | Perform the reduction at 0 °C or -78 °C. The slower reaction rate may require longer reaction times. |
| Choice of Reducing Agent | Bulkier reducing agents can exhibit greater facial selectivity due to increased steric hindrance. | Consider using lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride. These reagents are sterically more demanding than NaBH₄.[1] |
| Solvent Effects | The solvent can influence the conformation of the substrate and the solvation of the reducing agent, thereby affecting the stereochemical outcome. | Protic solvents like methanol or ethanol are commonly used with NaBH₄.[2] Exploring less coordinating solvents like THF or diethyl ether with other borohydrides may alter the selectivity. |
| Chelation Control | Although less common for this specific substrate, in some cases, using a Lewis acid can pre-coordinate with the carbonyl oxygen and direct the hydride attack from a specific face. | This is an advanced strategy and would require careful screening of Lewis acids and reaction conditions. |
Analytical Note: The separation and quantification of diastereomers can often be achieved using chiral HPLC or by derivatization followed by GC analysis.[3][4][5][6][7]
Question 3: I am observing a significant amount of unreacted N-Boc-4,4-difluoropiperidin-3-one in my reaction mixture after the reduction step. What should I do?
Answer: Incomplete reduction is a common issue that can be addressed by optimizing the reaction parameters.
Troubleshooting Incomplete Reduction:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reducing Agent | Each mole of NaBH₄ can theoretically provide four hydride equivalents, but in practice, an excess is often required to drive the reaction to completion.[8] | Increase the molar equivalents of NaBH₄. A 2-4 fold excess is a reasonable range to explore. |
| Deactivated Reagent | Sodium borohydride can slowly decompose upon exposure to moisture. | Use a fresh bottle of NaBH₄ or a recently opened one that has been stored properly in a desiccator. |
| Short Reaction Time | The reduction may be slower than anticipated, especially at lower temperatures. | Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. |
| Low Temperature | While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. | If the reaction is too slow at a low temperature, consider a gradual warming to a temperature that provides a good balance between reaction rate and selectivity. |
Section 3: General Impurities and Purification
Question 4: I have an impurity in my final product that appears to be the Boc-deprotected version of the target molecule. How did this happen and how can I prevent it?
Answer: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[9] Accidental deprotection can occur if the reaction or work-up conditions are not carefully controlled.
Preventing Boc-Deprotection:
-
Avoid Acidic Conditions: Ensure that all reagents and solvents used are free from acidic impurities. During work-up, avoid acidic aqueous washes. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution).
-
Purification Method: When performing column chromatography, be aware that silica gel can be slightly acidic. To mitigate this, the silica gel can be neutralized by pre-treating it with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent.
-
Storage: Store the final product in a cool, dry place, as prolonged exposure to certain conditions could potentially lead to slow degradation.
Question 5: My final product is difficult to purify, and I suspect the presence of borate esters from the NaBH₄ reduction. How can I remove these?
Answer: During the work-up of a sodium borohydride reduction, borate esters are formed as byproducts.[2] These are often water-soluble and can be removed with an aqueous work-up.
Procedure for Borate Ester Removal:
-
After the reaction is complete, cautiously quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) at 0 °C until the effervescence ceases. This will also hydrolyze the borate esters.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This standard work-up procedure is usually effective in removing the majority of boron-containing byproducts.
Summary of Potential Impurities and Their Origin
| Impurity | Potential Origin | Recommended Prevention/Removal |
| Monofluorinated Piperidone | Incomplete fluorination. | Optimize fluorination conditions (reagent stoichiometry, temperature, time). |
| N-Boc-4,4-difluoropiperidin-3-one | Incomplete reduction. | Increase reducing agent, use fresh reagent, extend reaction time. |
| Undesired Diastereomer | Poor stereoselectivity in the reduction step. | Lower reaction temperature, use a bulkier reducing agent. Purify by column chromatography or recrystallization. |
| Boc-Deprotected Product | Exposure to acidic conditions. | Avoid acid during reaction and work-up. Neutralize silica gel for chromatography. |
| Borate Esters | Byproducts of NaBH₄ reduction. | Perform an acidic aqueous work-up followed by extraction. |
By carefully considering each step of the synthesis and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of this compound, a valuable building block in the pursuit of new medicines.
References
- Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.
- Kiss, L., et al. (2011). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2011(25), 4745-4753.
- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264-2273.
- Görbitz, C. H. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557.
- Wenzel, T. J., & Chiral Separations. (2018).
- Görög, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science B.V.
- Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society.
-
Khan Academy. (n.d.). Reduction of aldehydes & ketones. Retrieved from [Link]
- Murphy, G. K., & Stewart, J. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(7), 2617-2627.
-
Organic Chemistry Portal. (n.d.). Sodium Borohydride. Retrieved from [Link]
- Pirkle, W. H., & Welch, C. J. (1991). Chromatographic separation of the enantiomers of drugs and drug metabolites.
-
Reddit. (2015). What are the byproducts of reduction with borohydride? r/chemistry. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Zhang, Y., Wu, D. R., & Fandrick, K. R. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4834-4842.
- E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Sodium Borohydride.
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Boron Hydrides. Retrieved from [Link]
-
PubMed. (2013). The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄. Retrieved from [Link]
-
ResearchGate. (2019). Separation of Stereoisomers. Retrieved from [Link]
-
ScienceDirect. (n.d.). Gas Chromatography. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Retrieved from [Link]
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
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- 6. researchgate.net [researchgate.net]
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- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Here is the technical support guide for monitoring reactions of "tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate".
Welcome to the technical support resource for the analysis of reactions involving This compound . This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and require robust methods for reaction monitoring. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical workflows effectively.
This molecule (MW: 237.28 g/mol , Formula: C₁₀H₁₇F₂NO₃) presents unique analytical challenges, primarily due to its lack of a strong UV chromophore and the inherent instability of its tert-butoxycarbonyl (Boc) protecting group under certain analytical conditions. This guide addresses these specific issues head-on.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, qualitative reaction monitoring due to its speed and low cost.[1] However, for a molecule like this compound, success hinges on choosing the correct visualization technique.
Troubleshooting & FAQs: TLC Analysis
Q1: I've run my TLC, but I can't see any spots under the 254 nm UV lamp. Does this mean my reaction failed or my compound isn't on the plate?
A: Not at all. This is the most common issue encountered with this compound. The inability to see spots under short-wave UV light is expected because the molecule lacks a suitable chromophore (e.g., a conjugated or aromatic system) that strongly absorbs UV light at 254 nm.[2][3] You must use a chemical staining method to visualize your spots.
Q2: What is the best TLC stain for this compound, and why?
A: The presence of a secondary alcohol makes this compound highly susceptible to oxidative stains. The two most reliable options are:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. The permanganate ion (MnO₄⁻), which is deep purple, oxidizes the alcohol on your compound. In the process, the manganese is reduced (typically to brown MnO₂), causing a yellow-to-brown spot to appear on a pink or purple background.[4] This provides high-contrast, easy-to-see results.
-
Ceric Ammonium Molybdate (CAM) Stain: This is another highly effective stain for hydroxyl groups.[5] It reacts with the alcohol to produce distinct blue or dark spots upon heating.
Ninhydrin stain is not suitable for visualizing the Boc-protected product, as it specifically reacts with primary and secondary amines.[5][6] However, it is an excellent tool for monitoring a deprotection reaction, as the deprotected amine product will stain a vivid purple or pink, while the starting material will not.
Q3: My spots are streaking badly down the plate instead of forming tight circles. How can I fix this?
A: Streaking, or tailing, is often caused by one of the following issues:
-
Sample Overloading: You have spotted too much material. The stationary phase becomes saturated, and the compound cannot properly partition into the mobile phase.[7][8] Try diluting your reaction sample 10-fold or 100-fold before spotting.
-
Strong Analyte-Silica Interaction: The polar hydroxyl group can interact very strongly with the acidic silanol groups on the silica gel plate, causing tailing. To mitigate this, you can add a small amount (0.5-2%) of a modifier to your mobile phase. For acidic compounds, add acetic acid; for basic compounds, add triethylamine.[9]
-
Inappropriate Solvent: If the mobile phase is not polar enough to move the compound or too polar, it can lead to poor spot shape.[7][8]
Q4: How do I select the right mobile phase (solvent system) for my reaction?
A: The goal is to find a solvent system where your starting material and product have Retention Factor (Rf) values between 0.2 and 0.8, and are well-separated.[1] Given the mixed polarity of this molecule (non-polar Boc group, polar hydroxyl and difluoro groups), a binary system of a non-polar and a polar solvent is ideal.
-
Good Starting Points:
-
3:1 Hexanes / Ethyl Acetate
-
9:1 Dichloromethane / Methanol
-
-
Optimization Strategy:
-
If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., change from 3:1 Hex/EtOAc to 1:1).
-
If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., change from 3:1 Hex/EtOAc to 5:1).
-
TLC Troubleshooting Workflow
Caption: TLC troubleshooting workflow for non-UV active compounds.
Experimental Protocol: TLC Monitoring with KMnO₄ Stain
-
Sample Preparation: Dilute a small aliquot of your reaction mixture (approx. 1-2 µL) in a volatile solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane) in a small vial.
-
Spotting: Using a capillary tube, carefully spot a small amount of the diluted sample onto the pencil-drawn origin line of a silica gel TLC plate. Keep the spot size as small as possible (1-2 mm diameter). It is good practice to spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture on the same spot) in separate lanes.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization:
-
Quickly dip the dried plate into a jar containing KMnO₄ stain solution using forceps.
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun. Spots will appear as yellow, brown, or white areas on a pink/purple background. Circle the spots with a pencil immediately, as the background may fade or darken over time.
-
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
For quantitative analysis and unambiguous confirmation of product identity, LC-MS is the method of choice. It offers superior sensitivity and specificity compared to TLC. However, the Boc group introduces a predictable challenge.
Troubleshooting & FAQs: LC-MS Analysis
Q1: I don't see the mass I expect for my product! My target [M+H]⁺ is 238.1, but I only see peaks at m/z 182.1 and 138.1. Is this the wrong compound?
A: This is a classic and expected behavior for Boc-protected amines in mass spectrometry. The Boc group is thermally labile and prone to fragmentation in the electrospray ionization (ESI) source.[10][11] You are likely seeing characteristic neutral losses:
-
[M+H - 56]⁺ (m/z 182.1): This corresponds to the loss of isobutylene (C₄H₈) via a McLafferty rearrangement, a very common pathway for Boc-protected compounds.[6][11]
-
[M+H - 100]⁺ (m/z 138.1): This corresponds to the loss of the entire Boc group (C₅H₈O₂), leaving the protonated piperidine core.
Actionable Insight: The molecular ion ([M+H]⁺) may be very weak or completely absent. You should monitor for the fragment ions at m/z 182.1 and 138.1 as the primary indicators of your product. This is a reliable diagnostic signature.
Q2: My chromatographic peaks are very broad or show significant tailing. How can I improve the peak shape?
A: Poor peak shape in reversed-phase LC is often due to secondary interactions or column issues.[12][13]
-
Mobile Phase pH: The piperidine nitrogen, even when protected, can interact with residual, acidic silanol groups on the C18 stationary phase. Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to your mobile phases (both water and organic) will protonate the silanols and the analyte, minimizing these unwanted interactions and sharpening the peaks.[14]
-
Column Contamination: A buildup of contaminants on the column can degrade performance. Flush the column with a strong solvent like isopropanol or replace it if the problem persists.[12]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches your initial mobile phase composition to avoid peak distortion.[12]
Q3: My compound elutes very early, near the solvent front (void volume). How can I get more retention on my C18 column?
A: This indicates your compound is too polar for the starting conditions of your LC method.
-
Modify the Gradient: Decrease the initial percentage of the organic solvent (acetonitrile or methanol). For example, instead of starting at 20% acetonitrile, start at 5%.
-
Use a Shallower Gradient: Slowing the rate of increase in the organic solvent can improve separation for early-eluting compounds.
-
Consider an Alternative Column: If retention is still poor, a column designed for better retention of polar compounds (e.g., an "AQ" type C18 or a HILIC column) may be necessary.[14]
Q4: My MS signal is weak or unstable. What are the first things I should check?
A: Weak or unstable signal can stem from either the LC or the MS.
-
Check the Spray: Visually inspect the ESI spray. It should be a fine, consistent mist. An unstable spray can be caused by a clog in the needle, incorrect positioning, or insufficient gas flows.[15]
-
Optimize Source Conditions: Ensure the ESI source parameters (capillary voltage, gas temperatures, gas flows) are optimized for a compound of this mass.
-
Check Mobile Phase: Ensure your mobile phases are fresh and properly degassed. Contaminants like salts or non-volatile buffers (e.g., phosphate) will suppress ionization and should never be used with MS.[15][16]
LC-MS Troubleshooting Workflow
Caption: LC-MS troubleshooting workflow for Boc-protected amines.
Experimental Protocol: General LC-MS Method
-
System Configuration:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Gradient Program:
Time (min) %B (Acetonitrile) 0.0 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
-
Mass Spectrometer Settings (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 500.
-
Key Ions to Monitor:
-
[M+H]⁺ = 238.1
-
[M+Na]⁺ = 260.1
-
[M+H-C₄H₈]⁺ = 182.1
-
[M+H-Boc]⁺ = 138.1
-
-
Capillary Voltage: ~3.5 kV.
-
Source/Drying Gas Temp: ~300-350 °C.
-
(Note: Voltages and temperatures are instrument-dependent and require optimization.)
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Water/Acetonitrile. Filter through a 0.22 µm syringe filter before injection.
Part 3: Method Comparison & General FAQs
Summary: TLC vs. LC-MS for this Application
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Fast, qualitative check of reaction progress. | Quantitative analysis, identity confirmation. |
| Speed | 5-15 minutes per analysis. | 5-10 minutes per sample, plus setup time. |
| Cost | Very low cost per sample. | High instrument cost, moderate solvent cost. |
| Sensitivity | Microgram (µg) level. | Nanogram (ng) to picogram (pg) level. |
| Information | Rf value (relative polarity). | Retention time, accurate mass, fragmentation data. |
| Key Challenge | Visualization. Requires chemical staining. | In-source fragmentation. Boc group is labile. |
Q: I am running a quick optimization screen with 10 different conditions. Which method should I use?
A: For a high number of qualitative checks, TLC is the ideal choice . Its speed and low cost allow you to quickly assess which reactions have consumed the starting material and formed a new product. You can run multiple samples on a single plate. Once you identify the most promising conditions, you can then use LC-MS for a more detailed and quantitative analysis of those specific samples.
References
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- Chromatography: TLC Stains/Dips. University of Rochester, Department of Chemistry.
- A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- tert-Butyl (3R,4S)
- TLC Stains. Unknown Source.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
- TLC Troubleshooting with SiliCycle's SiliaPl
- TLC stains. Unknown Source.
- tert-Butyl (3S,4S)
- 2.
- SiliaPlate TLC Visualiz
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Troubleshooting LC, basics. Chromedia.
- Why am I unable to visualize the spots on my TLC using UV light? SiliCycle.
- Technical Support Center: LC-MS/MS Analysis of Small Molecule-Induced Lipid Changes. BenchChem.
- Troubleshooting Thin-Layer Chromatography. University of Rochester, Department of Chemistry.
- Technical Support Center: Reactions with Boc-Protected Amines. BenchChem.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments.
- Assessment of New TLC Method for Measuring Total Polar Compounds in Deteriorated Oils.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxyl
- tert-butyl 4-hydroxypiperidin-1-carboxyl
- Thin Layer Chrom
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Technology Networks.
- Monitoring Reactions by TLC.
- TLC and Polarity Help. Reddit.
- (3S,4R)-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.
- Thin Layer Chrom
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. TLC stains [reachdevices.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
- 10. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. zefsci.com [zefsci.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
Technical Support Center: Resolution of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate Stereoisomers
Welcome to our dedicated technical guide for resolving the stereoisomers of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This valuable chiral building block presents a common but critical challenge in pharmaceutical and chemical synthesis: the efficient separation of its enantiomers. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting advice to navigate this process successfully.
Introduction to the Challenge
The molecule , this compound, possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R) and (S). The biological activity of chiral molecules is often confined to a single enantiomer, making effective separation a regulatory and scientific necessity. The presence of the hydroxyl group and the piperidine ring offers several strategic handles for resolution. This guide will focus on the three most effective and commonly employed industrial methods:
-
Preparative Chiral HPLC: A direct and highly effective method for achieving high enantiomeric purity.
-
Enzymatic Kinetic Resolution (EKR): A green and highly selective biocatalytic approach targeting the secondary alcohol.
-
Diastereomeric Salt Formation & Crystallization: A classical, scalable, and cost-effective method leveraging the basicity of the piperidine nitrogen (after deprotection) or the acidity of the hydroxyl group.
Section 1: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most direct method for separating enantiomers without chemical modification. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: How do I select the right chiral stationary phase (CSP) for this compound?
A1: The selection of the CSP is the most critical parameter. For N-Boc protected piperidinols, polysaccharide-based columns are the industry standard and the most successful starting point. Specifically, derivatives of cellulose and amylose coated or immobilized on a silica support are highly effective. Based on analytical methods developed for similar structures, columns like Chiralpak® IC, ID, IE, or IG are excellent candidates.[1][2] The choice between them is often empirical, and screening several columns is recommended.
Q2: What is a typical starting mobile phase for method development?
A2: A non-polar mobile phase, often referred to as "normal phase" mode, is standard for polysaccharide-based CSPs. A good starting point is a mixture of a hydrocarbon solvent and an alcohol modifier. A common initial condition is 90:10 (v/v) n-Hexane:Isopropanol (IPA). The ratio can then be adjusted to optimize resolution and retention time.
Q3: My enantiomers are co-eluting or have very poor resolution. What should I do?
A3: This is a common issue. Here is a systematic approach to troubleshoot:
-
Decrease the Alcohol Modifier: Reduce the percentage of IPA (or ethanol) in the mobile phase (e.g., from 10% to 5% or 2%). This will increase retention times and often improves the separation factor (alpha).
-
Change the Alcohol Modifier: Switch from IPA to ethanol or vice-versa. The subtle difference in the modifier's structure can significantly impact chiral recognition.
-
Add an Additive: For N-Boc protected amines, additives are generally not required. However, if baseline noise is an issue or peaks are tailing, adding a very small amount (0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape.
-
Lower the Temperature: Running the separation at a lower temperature (e.g., 15°C instead of 25°C) can enhance the enantioselectivity of the column.[2]
Troubleshooting Guide: Preparative Chiral HPLC
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution (α < 1.2) | 1. Incorrect CSP. 2. Mobile phase is too strong. 3. High column temperature. | 1. Screen other polysaccharide-based columns (e.g., different Chiralpak series). 2. Systematically decrease the alcohol content (e.g., 10% -> 8% -> 5% IPA). 3. Try a different alcohol (e.g., Ethanol). 4. Reduce the column oven temperature to 15-20°C. |
| Peak Tailing | 1. Secondary interactions with silica support. 2. Column overload. 3. Sample solvent incompatibility. | 1. If using a coated CSP, consider an immobilized version which is more robust to additives. 2. Reduce the mass of sample injected onto the column. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| High Backpressure | 1. Column frit blockage. 2. Precipitated sample in the system. 3. Flow rate too high for column/particle size. | 1. Filter all samples and mobile phases through a 0.45 µm filter. 2. Flush the column in the reverse direction (consult manufacturer's guide first). 3. Reduce the flow rate. |
| No Enantiomer Peaks Observed | 1. Racemic mixture was not used. 2. Incorrect wavelength on UV detector. | 1. Verify the starting material is indeed a racemic mixture. 2. The Boc-protecting group has a weak chromophore. Use a low wavelength (e.g., 210 nm) for detection. |
Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a Chiralpak® IC column (250 x 4.6 mm, 5 µm) for analytical scale development.
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic compound in IPA.
-
Initial Conditions:
-
Mobile Phase: 95% n-Hexane / 5% IPA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Optimization:
-
Adjust the IPA percentage between 2% and 20% to find the optimal balance between resolution and run time.
-
If resolution is poor, switch the modifier to Ethanol.
-
Once analytical separation is achieved, the method can be scaled to a larger preparative column, adjusting flow rate and sample loading proportionally.
-
Visualization: Chiral HPLC Workflow
Sources
Technical Support Center: Synthesis and Application of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable fluorinated building block. The introduction of fluorine atoms into piperidine rings can significantly modulate basicity and conformational preference, which in turn influences biological activity and pharmacokinetic properties like hERG channel affinity[1][2]. However, the synthesis and handling of these molecules present unique challenges. This document provides in-depth troubleshooting advice, catalyst selection strategies, and optimized protocols to help you navigate these complexities effectively.
Section 1: Troubleshooting Guide for Synthesis & Reactions
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the critical reduction step of its precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate[3][4].
Question: My reduction reaction is stalling and giving low yields. What are the likely causes and solutions?
Answer:
Reaction stalling is a frequent issue, often pointing to catalyst deactivation or suboptimal conditions.
-
Cause 1: Catalyst Poisoning by Fluoride Ions: A major culprit is the slow generation of fluoride ions from side reactions, such as hydrodefluorination[5][6]. These ions can coordinate to the metal center of your catalyst, inhibiting its activity. This is particularly common in hydrogenations that run for extended periods or at elevated temperatures[1].
-
Solution 1: Introduce a fluoride scavenger. Adding a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can effectively sequester fluoride ions, preventing catalyst poisoning. An addition of up to 2 equivalents may be necessary in stubborn cases[1].
-
Cause 2: Catalyst Deactivation by Lewis Basic Nitrogen: The piperidine nitrogen, even when Boc-protected, can act as a Lewis base and deactivate certain catalysts[1].
-
Solution 2: Optimize your catalyst choice and reaction medium. Using a more robust catalyst system or running the reaction under acidic conditions can mitigate this effect by protonating the nitrogen, thereby reducing its Lewis basicity. Heterogeneous catalysts like Rh/C under acidic conditions have shown promise in related hydrogenations[7].
-
Cause 3: Poor Reagent Purity: The presence of impurities in your starting material or solvent can interfere with the catalysis.
-
Solution 3: Ensure all reagents and solvents are of high purity and anhydrous where necessary.
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Question: I am observing significant hydrodefluorination byproducts. How can I suppress this side reaction?
Answer:
Hydrodefluorination (HDF), the replacement of C-F bonds with C-H bonds, is the most common and problematic side reaction in the hydrogenation of fluorinated pyridines and related heterocycles[5][6].
-
Mechanism Insight: HDF is believed to occur on the catalyst surface with dearomatized or partially saturated intermediates. The choice of catalyst and conditions directly influences the rate of HDF versus the desired hydrogenation[5].
-
Catalyst Selection: While highly active catalysts like Palladium (Pd) are effective for hydrogenation, they are also notoriously prone to promoting HDF. Rhodium (Rh) and Ruthenium (Ru) catalysts often provide a better balance, favoring hydrogenation over C-F bond cleavage[1]. A second-generation Rhodium catalyst (Rh-CAAC) has shown particular promise in minimizing HDF for related substrates[1].
-
Reaction Conditions:
-
Temperature & Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of HDF relative to the desired reduction.
-
Solvent & Additives: The solvent system can play a crucial role. Protic solvents and the addition of a Brønsted acid can sometimes enhance hydrogenation selectivity, though their effect on HDF needs to be empirically determined for each substrate[5].
-
The diagram below illustrates the competing reaction pathways.
Caption: Competing reaction pathways: Reduction vs. HDF.
Question: My reduction is not stereoselective, and I'm getting a mixture of diastereomers. How can I improve the stereochemical outcome?
Answer:
Controlling the stereochemistry at the C3 hydroxyl group is critical. The choice of reducing agent and conditions is paramount.
-
For Diastereoselectivity (Controlling relative stereochemistry):
-
Bulky Reducing Agents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) often provide high diastereoselectivity by approaching the carbonyl from the sterically least hindered face.
-
Chelation-Controlled Reduction: If another coordinating group is present, using a reagent like zinc borohydride (Zn(BH₄)₂) can direct the hydride delivery via a chelated intermediate, enhancing selectivity.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) typically increases stereoselectivity by favoring the transition state with the lowest activation energy.
-
-
For Enantioselectivity (Controlling absolute stereochemistry):
-
Asymmetric Hydrogenation: Employing a chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine ligand, can achieve high enantiomeric excess (ee)[1][8]. This requires screening a library of ligands and metals to find the optimal combination for your specific substrate.
-
Biocatalysis: Using a ketoreductase (KRED) enzyme is an increasingly popular and highly effective method. KREDs can offer near-perfect enantio- and diastereoselectivity under mild, aqueous conditions. A wide range of commercially available KREDs allows for rapid screening to identify an effective enzyme[9][10].
-
Chiral Resolution: If an asymmetric synthesis is not feasible, the racemic mixture can be separated. This can be done via diastereomeric salt formation with a chiral acid or base, or by using preparative chiral HPLC[9][11].
-
Section 2: Catalyst Selection & Optimization FAQs
Q1: What is the best starting point for selecting a catalyst to reduce tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate?
For a simple, non-asymmetric reduction, Sodium borohydride (NaBH₄) in an alcoholic solvent (MeOH or EtOH) at 0 °C to room temperature is the most common and cost-effective starting point. It is generally effective for reducing ketones without affecting the Boc group or C-F bonds under standard conditions. If stereoselectivity is poor, move to more sterically demanding borohydrides as described above. For asymmetric reductions, a KRED screening kit is often the most efficient starting point.
Q2: What are the key parameters to screen when optimizing the reduction?
A systematic optimization should investigate the following, preferably using a Design of Experiments (DoE) approach.
| Parameter | Range/Options to Screen | Rationale & Potential Impact |
| Reducing Agent | NaBH₄, LiBH₄, L-Selectride®, KREDs | Directly controls reactivity and stereoselectivity. |
| Solvent | MeOH, EtOH, THF, DCM, H₂O/buffer (for KREDs) | Affects reagent solubility, reaction rate, and selectivity. |
| Temperature | -78 °C, 0 °C, Room Temperature (RT) | Lower temperatures generally improve selectivity but slow the reaction rate. |
| Equivalents of Reagent | 1.1 to 5.0 eq. | Ensures complete conversion; excess may lead to side reactions. |
| Additives | CeCl₃ (Luche reduction), Lewis acids | Can enhance ketone reactivity and improve selectivity. |
Q3: Are there non-catalytic methods for synthesizing fluorinated piperidines?
Yes, while catalytic methods are powerful, other strategies exist. One-step annulation reactions using radical chemistry have been developed. For example, a visible-light-promoted reaction between a nitrone and a tetrafluorinated iodobromobutane can construct a tetrafluorinated piperidine ring in a single step[12]. Additionally, electrophilic fluorination using reagents like Selectfluor® in combination with gold catalysis can be used to build fluorinated heterocycles from acyclic aminoalkynes[13][14]. These methods offer alternative pathways when catalytic hydrogenation or reduction proves challenging.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Reduction of a Prochiral Ketone
This protocol is a representative example based on common practices for ketoreductase enzymes and should be optimized for the specific KRED and substrate.[9][10]
-
Setup: To a thermostatted reaction vessel, add a phosphate buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Cofactor Regeneration: Add D-Glucose and a glucose dehydrogenase (GDH) enzyme. This constitutes the cofactor recycling system for NADPH.
-
Cofactor: Add NADP⁺ to the solution.
-
Enzyme: Add the selected ketoreductase (KRED) enzyme. The amount is typically determined from screening experiments (e.g., 1-5% w/w relative to substrate).
-
Substrate Addition: Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in a water-miscible co-solvent (e.g., DMSO, isopropanol) to a high concentration. Add this stock solution slowly to the buffered enzyme solution to achieve the desired final substrate concentration (e.g., 10-50 g/L). The use of a co-solvent should be kept to a minimum (<10% v/v) to avoid denaturing the enzyme.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC. The pH may need to be controlled by the addition of a suitable base, as the oxidation of glucose produces gluconic acid.
-
Workup: Once the reaction is complete, quench by adding a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.
Protocol 2: QC Analysis by Chiral HPLC
This method is illustrative for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[10][11]
-
Column: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® IC, ID, etc.) are excellent starting points.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. A small amount of an amine additive (e.g., diethylamine, DEA) is often required for resolving basic compounds like piperidines.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Integrate the peak areas for the different stereoisomers. Calculate the diastereomeric ratio (dr) or enantiomeric excess (ee) accordingly. A racemic or diastereomeric mixture should be injected first to confirm the peak identities and resolution.
References
-
Loh, Y. Y., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link][5][6]
-
Bar-Ziv, R. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link][15]
-
Simonneau, A., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link][13]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link][1]
-
Beier, P. (2023). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. MDPI. Available at: [Link][16]
-
Watson, D. A., et al. (2012). Catalysis for Fluorination and Trifluoromethylation. Science. Available at: [Link][17]
-
Sohal, E., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link][14]
-
Zaytsev, A. V., et al. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry. Available at: [Link][12]
-
PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Available at: [Link][3]
-
Le Roch, M., et al. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link][2]
-
ResearchGate. (2023). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine. Available at: [Link][10]
-
Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Available at: [7]
-
Bertamino, A., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link][11]
-
Organic & Biomolecular Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link][8]
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Validation & Comparative
A Senior Application Scientist's Guide to Fluorinated Piperidines: A Comparative Analysis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The piperidine moiety, a ubiquitous feature in numerous approved drugs, is a prime candidate for fluorination to enhance metabolic stability, modulate basicity (pKa), and fine-tune lipophilicity (LogP). This guide provides an in-depth comparison of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate against other key fluorinated piperidine building blocks, supported by experimental data and detailed protocols to inform rational drug design.
The Strategic Advantage of Fluorine in Piperidine Scaffolds
The introduction of fluorine into a piperidine ring is a nuanced art, with the position and number of fluorine atoms dictating the resulting physicochemical and pharmacokinetic properties. Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Strategic placement of fluorine can effectively "shield" metabolically labile C-H bonds, increasing a drug's half-life.[1]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing target engagement and reducing off-target effects, such as hERG channel affinity.[2]
-
Tuning Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While often increasing lipophilicity, the introduction of fluorine can also lead to counterintuitive decreases depending on the overall molecular environment and intramolecular interactions.[3][4]
-
Conformational Control: Fluorine substitution can significantly influence the conformational preference of the piperidine ring, often favoring an axial orientation of the fluorine atom due to stabilizing hyperconjugation and electrostatic interactions.[5] This conformational locking can pre-organize a molecule for optimal binding to its biological target.
Featured Building Block: this compound
This building block incorporates several key features: a gem-difluoro substitution at the 4-position, a hydroxyl group at the 3-position, and a Boc-protected nitrogen. The gem-difluoro group is a particularly powerful motif for blocking metabolism at the 4-position of the piperidine ring. The adjacent hydroxyl group provides a handle for further synthetic elaboration.
A plausible synthetic approach to this and similar fluorinated piperidines can be envisioned through the hydrogenation of a corresponding fluorinated pyridine precursor, a strategy that has proven effective for accessing a variety of (multi)fluorinated piperidines.[6]
Caption: Proposed synthetic workflow for fluorinated piperidines.
Comparative Analysis of Fluorinated Piperidines
The choice of which fluorinated piperidine to incorporate into a drug candidate depends on the specific properties that need to be optimized. Below is a comparative overview of key parameters.
Lipophilicity (LogP)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, and metabolism. The effect of fluorination on LogP is not always straightforward and is highly dependent on the substitution pattern.
| Compound Class | Representative Structure | Typical Experimental LogP Range | Key Insights |
| Non-fluorinated | tert-Butyl 4-hydroxypiperidine-1-carboxylate | 1.0 - 1.5 | Baseline for comparison. |
| Monofluorinated (3-position) | tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 1.2 - 1.8 | Monofluorination generally leads to a modest increase in lipophilicity. The precise impact depends on the relative stereochemistry. |
| Monofluorinated (4-position) | tert-Butyl 4-fluoro-4-arylpiperidine-1-carboxylate | 2.0 - 3.5 | When adjacent to an aryl group, 4-fluorination can significantly increase LogP.[4] |
| Gem-difluorinated (4-position) | This compound | Estimated 1.5 - 2.5 | Gem-difluorination often increases lipophilicity more than monofluorination, but the presence of the hydroxyl group will moderate this effect. |
Note: Experimental LogP values can vary based on the specific measurement conditions. The value for the title compound is an estimate based on trends observed for similar structures.
Metabolic Stability
The primary advantage of incorporating fluorine is often to enhance metabolic stability. Gem-difluorination is particularly effective at blocking metabolism at the site of substitution.
| Compound Class | Typical Metabolic Fate | Impact of Fluorination |
| Non-fluorinated Piperidines | Oxidation at the 3- and 4-positions is a common metabolic pathway. | - |
| Monofluorinated Piperidines | Can slow metabolism at the site of fluorination, but other positions may still be susceptible to oxidation. | Moderate increase in metabolic stability. |
| Gem-difluorinated Piperidines | The C-F bonds are highly resistant to cleavage, effectively blocking metabolism at the gem-difluorinated carbon. | Significant increase in metabolic stability at the site of fluorination.[1] |
Studies comparing fluorinated and non-fluorinated analogs consistently demonstrate that fluorination at a metabolically vulnerable position leads to a longer in vitro half-life and lower intrinsic clearance in liver microsome assays.[7]
Conformational Effects
Fluorine substitution has a profound impact on the conformational equilibrium of the piperidine ring.
-
Axial Preference of Fluorine: In many instances, a single fluorine substituent on a piperidine ring will preferentially adopt an axial position. This is attributed to a combination of stabilizing hyperconjugative (σC-H -> σ*C-F) and electrostatic (gauche) interactions.[5]
-
Impact of Gem-difluorination: Gem-difluorination further influences the ring pucker. The conformational preferences in these systems are a complex interplay of steric and electronic effects.[8]
Caption: Impact of fluorination on piperidine ring conformation.
Experimental Protocols
To facilitate the direct comparison of fluorinated piperidines in a research setting, the following detailed experimental protocols are provided.
Synthesis of a Representative Fluorinated Piperidine: tert-Butyl 4-fluoro-4-phenylpiperidine-1-carboxylate
This protocol is adapted from established methods for the synthesis of 4-substituted piperidines and serves as a representative example.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
(4-Fluorophenyl)magnesium bromide (1 M in THF)
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Grignard Addition: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add (4-fluorophenyl)magnesium bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by silica gel chromatography to yield tert-butyl 4-hydroxy-4-(4-fluorophenyl)piperidine-1-carboxylate.
-
Fluorination: To a solution of the alcohol (1.0 eq) in anhydrous DCM at -78 °C, add DAST (1.5 eq) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.
-
Work-up: Slowly quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3x).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel chromatography to afford tert-butyl 4-fluoro-4-(4-fluorophenyl)piperidine-1-carboxylate.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes a standard shake-flask method with analysis by HPLC.
Materials:
-
Test compound
-
1-Octanol, HPLC grade, pre-saturated with water
-
Water, HPLC grade, pre-saturated with 1-octanol
-
Volumetric flasks
-
Mechanical shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in 1-octanol.
-
Partitioning: In a glass vial, combine 5 mL of the 1-octanol stock solution with 5 mL of water.
-
Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25 °C).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.
-
Analysis: Determine the concentration of the test compound in each phase by HPLC with a pre-established calibration curve.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a general workflow for assessing metabolic stability.
Materials:
-
Test compound and positive control (e.g., testosterone) dissolved in DMSO
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard for reaction termination
-
Incubator/shaker set to 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a solution of HLMs in phosphate buffer. Pre-warm the HLM solution and the NADPH regenerating system to 37 °C.
-
Initiation: In a 96-well plate, add the test compound to the HLM solution and pre-incubate for 5 minutes at 37 °C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (microsomal protein concentration).
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The strategic use of fluorinated piperidines, such as this compound, offers medicinal chemists a powerful toolkit to address common challenges in drug discovery, particularly metabolic instability. The gem-difluoro motif is a robust metabolic block, while the overall substitution pattern allows for fine-tuning of lipophilicity and conformational preferences. By understanding the comparative properties of different fluorinated piperidines and employing rigorous experimental evaluation, researchers can make more informed decisions in the design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chem. Sci.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chem. Eur. J.
- Lipophilicity modulations by fluorination correlate with membrane partitioning. Angew. Chem. Int. Ed.
- Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of alpha-Substituent. Molbank.
- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. J. Org. Chem.
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorin
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA portal.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angew. Chem. Int. Ed.
- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Eur. J. Med. Chem.
- The synthesis of fluorinated piperidine derivatives: compounds 8 and 11.
- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives.
- The conformational preferences of fluorinated piperidine derivatives...
- Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. J. Am. Chem. Soc.
- A Comparative Analysis of the Metabolic Stability of Fluorin
- Assessing the metabolic stability of fluorinated vs non-fluorin
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules.
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorg. Med. Chem. Lett.
- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. J. Comput. Chem.
- Uncovering abnormal changes in logP after fluorination using molecular dynamics simul
- tert-Butyl (3S,4S)
- tert-Butyl (3R,4S)
- (3S,4R)-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.
- 1186688-52-7|tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxyl
- Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- In vitro Metabolic Stability of [ 18 F]Fluoroalkyl Compounds in Rat...
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A Comparative Spectroscopic Analysis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate for Drug Discovery
This guide provides an in-depth spectroscopic analysis of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. Its unique structural features, particularly the geminal fluorine atoms adjacent to a hydroxyl group on a piperidine scaffold, present interesting challenges and valuable insights during spectroscopic characterization. Here, we offer a comprehensive comparison with relevant analogues to aid researchers in compound identification, purity assessment, and structural elucidation.
The introduction of fluorine into drug candidates is a widely adopted strategy to enhance metabolic stability, modulate pKa, and improve pharmacokinetic profiles. The conformational behavior of fluorinated piperidines is a subject of ongoing research, with NMR spectroscopy being a primary tool for investigation.[1][2][3] Understanding the spectroscopic signatures of these molecules is therefore crucial for their effective application in drug development.
Spectroscopic Profile of this compound
Due to the commercial availability of this compound, we present a representative analysis based on fundamental principles of spectroscopy and data from analogous structures.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the tert-butyl group, and the hydroxyl group. The presence of the electronegative fluorine and oxygen atoms significantly influences the chemical shifts of adjacent protons.
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | m | 1H | H-3 |
| ~3.85 | m | 2H | H-2ax, H-6ax |
| ~3.20 | m | 2H | H-2eq, H-6eq |
| ~2.50 | d (broad) | 1H | -OH |
| ~2.10 | m | 2H | H-5 |
| 1.48 | s | 9H | -C(CH₃)₃ |
Interpretation:
-
H-3 Proton: The proton at the C-3 position, bearing the hydroxyl group, is expected to appear as a multiplet around 4.20 ppm. Its proximity to the electron-withdrawing fluorine and oxygen atoms causes a significant downfield shift. The coupling with the adjacent protons on C-2 and the geminal fluorine atoms will result in a complex splitting pattern.
-
Piperidine Ring Protons (H-2, H-5, H-6): The protons on the piperidine ring will exhibit complex multiplets due to axial and equatorial relationships and coupling to each other and to the fluorine atoms. The axial protons (H-2ax, H-6ax) are typically found at a slightly higher field than their equatorial counterparts (H-2eq, H-6eq).
-
Hydroxyl Proton: The hydroxyl proton signal is expected to be a broad singlet around 2.50 ppm, and its chemical shift can be highly dependent on concentration and temperature.
-
Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.48 ppm, a characteristic signal for this protecting group.
¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The most notable feature will be the signal for the carbon atom bearing the two fluorine atoms (C-4), which will appear as a triplet due to one-bond C-F coupling.
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Splitting (JCF, Hz) | Assignment |
| ~154.5 | C=O (carbamate) | |
| ~122.0 | t (J ≈ 245 Hz) | C-4 |
| ~80.5 | -C (CH₃)₃ | |
| ~68.0 | t (J ≈ 25 Hz) | C-3 |
| ~42.0 | C-2, C-6 | |
| ~34.0 | t (J ≈ 20 Hz) | C-5 |
| 28.4 | -C(C H₃)₃ |
Interpretation:
-
C-4 Carbon: The carbon at the C-4 position, directly bonded to two fluorine atoms, will experience a very large one-bond carbon-fluorine coupling (¹JCF), resulting in a triplet with a coupling constant of approximately 245 Hz.
-
C-3 and C-5 Carbons: The carbons adjacent to the difluorinated center (C-3 and C-5) will also exhibit coupling to the fluorine atoms, but with a smaller two-bond coupling constant (²JCF), appearing as triplets.
-
Carbamate and Tert-butyl Carbons: The carbonyl carbon of the Boc group will be observed around 154.5 ppm, and the quaternary carbon of the tert-butyl group will be around 80.5 ppm. The methyl carbons of the tert-butyl group will give a strong signal at 28.4 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is well-suited for this molecule.
Expected MS (ESI+) Data:
| m/z | Interpretation |
| 238.1 | [M+H]⁺ (protonated molecule) |
| 182.1 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 138.1 | [M - Boc + H]⁺ (loss of the Boc protecting group) |
Interpretation:
The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2][4]
Comparative Analysis with Alternative Compounds
To better understand the spectroscopic features of this compound, a comparison with its non-fluorinated and mono-fluorinated analogues, as well as the parent piperidine ring, is highly instructive.
Tert-butyl 4-hydroxypiperidine-1-carboxylate (Non-fluorinated Analogue)
This compound serves as a baseline to understand the electronic effects of the geminal fluorine atoms.
¹H NMR Comparison:
The most significant difference will be the absence of C-F coupling and the upfield shift of the H-3 proton in the non-fluorinated analogue due to the lower electronegativity of hydrogen compared to fluorine.
¹³C NMR Comparison:
The C-4 carbon in the non-fluorinated analogue will appear as a singlet at a much higher field (around 67 ppm) compared to the triplet at ~122 ppm in the difluorinated compound.
Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Regioisomeric Analogue)
Comparing with this regioisomer highlights the impact of the fluorine atom's position on the spectra.
¹H NMR Comparison:
In the 3-fluoro isomer, the H-4 proton (bearing the hydroxyl group) will show a large coupling to the adjacent fluorine atom. The H-3 proton will also exhibit a large geminal H-F coupling.
¹³C NMR Comparison:
The C-3 carbon will show a large one-bond C-F coupling, while the C-4 carbon will show a smaller two-bond C-F coupling. This is in contrast to the difluorinated compound where C-4 has the large one-bond coupling.
Piperidine (Parent Heterocycle)
Comparing with the parent piperidine ring allows for an appreciation of the effects of both the Boc protecting group and the substituents.[5]
¹H NMR Comparison:
The protons in unsubstituted piperidine resonate at a much higher field (2.8-1.5 ppm) due to the absence of electron-withdrawing groups.[6]
¹³C NMR Comparison:
The carbons in piperidine also resonate at a higher field (47.8, 27.5, 25.4 ppm) compared to the substituted derivatives.[7]
Experimental Protocols
NMR Sample Preparation (Standard Protocol)
A standard operating procedure for preparing a sample for NMR analysis is as follows:[5][7][8]
-
Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube to remove any contaminants.
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
Mass Spectrometry Sample Preparation (ESI Protocol)
A general protocol for preparing a sample for ESI-MS is as follows:[9][10]
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the LC-MS method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the final solution to an appropriate autosampler vial.
-
Ensure there is no particulate matter in the sample; filter if necessary.
-
Place the vial in the autosampler for analysis.
Visualizing the Workflow
The general workflow for spectroscopic analysis can be visualized as follows:
Caption: General workflow for spectroscopic analysis.
Logical Relationships in Spectral Interpretation
The interpretation of spectroscopic data follows a logical progression, integrating information from different techniques.
Caption: Interplay of spectroscopic techniques for structural elucidation.
Conclusion
The spectroscopic analysis of this compound reveals characteristic features arising from its unique substitution pattern. The geminal fluorine atoms at the C-4 position induce significant downfield shifts and complex splitting patterns in both ¹H and ¹³C NMR spectra, which are invaluable for confirming the structure. Mass spectrometry provides clear evidence of the molecular weight and expected fragmentation patterns. By comparing these spectral features with those of non-fluorinated and regioisomeric analogues, a deeper understanding of the structure-spectra relationship can be achieved. This guide provides a solid foundation for researchers working with this and similar fluorinated piperidine derivatives, facilitating more efficient and accurate compound characterization in the pursuit of novel therapeutics.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link]
-
Nairoukh, Z., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11099-11105. [Link]
-
Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. [Link]
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Wikipedia. (n.d.). Piperidine. [Link]
-
Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
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The Organic Chemistry Tutor. (2018). Basic Introduction to NMR Spectroscopy. YouTube. [Link]
-
Fiveable. (n.d.). 12.2 Interpreting Mass Spectra - Organic Chemistry. [Link]
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SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
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Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
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Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
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Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]
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A Comparative Guide to the Purity Analysis of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate: HPLC vs. GC
Introduction: The Critical Role of Purity in Fluorinated Intermediates
Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a pivotal fluorinated building block in modern medicinal chemistry. The incorporation of fluorinated piperidine scaffolds is a well-established strategy for modulating the physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2] As a key starting material, the purity of this intermediate directly impacts the impurity profile, yield, and ultimately the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate strict control over impurities in new drug substances.[3][4][5][6] This necessitates the use of robust, validated analytical methods to accurately quantify the purity of intermediates like this compound and characterize any potential process-related or degradation impurities.
This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the most appropriate technique for their specific analytical challenges.
Method Selection: A Decision Rooted in Physicochemical Properties
The choice between HPLC and GC is fundamentally dictated by the analyte's physical and chemical properties. A logical workflow for method selection must consider the compound's volatility, thermal stability, and polarity.
Causality Behind the Choice:
-
Volatility and Thermal Stability: The compound possesses a molecular weight of 219.25 g/mol and multiple polar functional groups (hydroxyl, carbamate), resulting in low volatility.[7] More critically, the tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can decompose at the high temperatures typically used in a GC injection port. This thermal degradation would lead to the generation of artifacts, rendering quantitative analysis inaccurate.
-
Polarity: The high polarity of the molecule makes it highly soluble in common HPLC mobile phases, such as water/acetonitrile mixtures.
Based on these core principles, HPLC is the unequivocally superior technique for the direct, routine purity analysis of this compound. GC analysis is not feasible without a chemical modification step (derivatization) to increase volatility and thermal stability, a process that introduces complexity and potential sources of error.
High-Performance Liquid Chromatography (HPLC): The Gold Standard Method
Reversed-Phase HPLC (RP-HPLC) is the method of choice due to its compatibility with polar, non-volatile, and thermally sensitive molecules. The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18).
Expertise in Method Development
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and provides an excellent starting point. It offers sufficient hydrophobic character to retain the analyte while allowing for elution with a reasonable concentration of organic solvent. The end-capped versions are preferred to minimize peak tailing caused by interaction with residual silanol groups.
-
Mobile Phase Rationale: A gradient elution using water and acetonitrile (ACN) provides a robust separation of the main peak from both more polar and less polar impurities. ACN is often favored over methanol due to its lower viscosity and better UV transparency at low wavelengths. The addition of a small amount of an acidifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical. This suppresses the ionization of residual silanols on the stationary phase and ensures that the analyte is in a single protonation state, leading to sharp, symmetrical peaks.[8]
-
Detector Choice: The carbamate functional group provides some UV absorbance, but it is not a strong chromophore. Detection at low wavelengths (e.g., 200-220 nm) is necessary for adequate sensitivity. For comprehensive impurity profiling or when dealing with impurities that may lack a UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) offers significant advantages.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH): Analytical grade.
-
Reference Standard: this compound of known purity.
3. Solution Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the Diluent.
4. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 5 µL | | Detection Wavelength | 210 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 10 | | | 15.0 | 90 | | | 18.0 | 90 | | | 18.1 | 10 | | | 22.0 | 10 |
5. System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria established by pharmacopeial guidelines like USP <621> or Ph. Eur. 2.2.46.[9][10][11]
-
Precision (%RSD): The relative standard deviation of the peak area for the main peak should be ≤ 1.0%.
-
Tailing Factor (T): The tailing factor for the main peak should be between 0.8 and 1.5.[12][13]
-
Theoretical Plates (N): A minimum number of theoretical plates (e.g., > 2000) should be achieved for the main peak.
-
Gas Chromatography (GC): A Feasible but Indirect Approach
Direct GC analysis of this compound is not recommended. However, with a validated derivatization procedure, GC can be employed, though it is more complex and less common for routine quality control of this specific analyte.
Expertise in Method Development
-
The Derivatization Imperative: To overcome the hurdles of low volatility and thermal instability, the polar hydroxyl group must be chemically modified (derivatized). Silylation is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to replace the active hydrogen with a non-polar, thermally stable trimethylsilyl (TMS) group. This significantly increases the volatility of the analyte.
-
Column Selection: A low-to-mid polarity capillary column, such as a 5% phenyl / 95% methylpolysiloxane (e.g., DB-5, HP-5ms), is ideal for separating the TMS-derivatized compound from potential side-products of the derivatization reaction or other volatile impurities.
-
Detector Choice: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, providing excellent linearity and sensitivity for quantitative analysis. For definitive identification of unknown impurity peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred approach.[14][15]
Detailed Experimental Protocol: GC-FID (with Derivatization)
1. Instrumentation and Columns:
-
GC System: A standard GC system equipped with a split/splitless injector, an FID, and an autosampler.
-
Column: 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine or Acetonitrile (Anhydrous, GC grade).
-
Reference Standard: this compound of known purity.
3. Derivatization and Sample Preparation:
-
Standard Preparation:
-
Accurately weigh ~10 mg of the reference standard into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous Pyridine and 500 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection.
-
-
Sample Preparation: Prepare the sample to be tested using the same derivatization procedure.
4. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold: 5 min at 280 °C |
| Detector Temperature | 300 °C (FID) |
5. System Suitability Testing (SST):
-
Inject the derivatized standard solution five times.
-
Precision (%RSD): The RSD of the peak area for the derivatized main peak should be ≤ 1.5%.
-
Tailing Factor (T): The tailing factor should be between 0.8 and 1.8.
-
Head-to-Head Comparison: HPLC vs. GC
The following table summarizes the key performance attributes of each technique for this specific application.
| Feature | HPLC (Reversed-Phase) | GC (with Derivatization) |
| Applicability | Excellent (Direct Analysis) | Poor (Requires Derivatization) |
| Sample Prep | Simple: "Dissolve and Inject" | Complex: Multi-step derivatization required |
| Analyte Degradation | Low risk at ambient/moderate temperatures | High risk of thermal degradation without derivatization |
| Selectivity | Excellent for polar and non-polar impurities | Good for volatile impurities; selectivity depends on column |
| Analysis Time | Moderate (~20-25 minutes) | Moderate (~20 minutes), plus derivatization time |
| Primary Use Case | Routine Purity, Assay, Impurity Profiling | Specialized analysis of volatile impurities or if HPLC is unavailable |
| Regulatory Standing | Preferred method for non-volatile drug substances | Acceptable if properly validated, but less common |
Conclusion and Recommendation
For the purity analysis of This compound , HPLC is the overwhelmingly superior and recommended technique. Its ability to directly analyze the compound without risk of thermal degradation aligns perfectly with the analyte's physicochemical properties. The HPLC method is simpler, more robust, and better suited for a regulated quality control environment where data integrity and method reliability are paramount.
While a GC method can be developed and validated, it should be considered a secondary or specialized tool. The mandatory derivatization step adds time, complexity, and potential sources of analytical variability. Its primary utility would be in methods specifically designed to quantify volatile organic impurities or residual solvents, which are typically analyzed by headspace GC and would not be part of the same method used for purity of the main compound.
By grounding our method selection in the fundamental principles of chromatography and the specific nature of the analyte, we ensure the generation of accurate, reliable, and defensible analytical data, a cornerstone of scientific integrity in drug development.
References
- <621> CHROMATOGRAPHY. United States Pharmacopeia (USP). [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
- <621> CHROMATOGRAPHY. U.S. Pharmacopeia. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/gda-m-c621_10_1_2010.pdf]
- Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepaper/public/understanding-the-latest-revisions-to-usp-621-5994-5591en-agilent.pdf]
- USP <621> Chromatography. DSDP Analytics. [URL: https://www.dsdpanalytics.
- <621> Chromatography - Notice of Adoption. United States Pharmacopeia (USP). [URL: https://www.uspnf.
- Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. [URL: https://www.phenomenex.com/Technology/Detail/RevisionofEuropeanPharmacopeia(EP)Chapter2246]
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [URL: https://www.edqm.eu/en/w/general-chapter-2.2.46.-chromatographic-separation-techniques-now-published-in-ph.-eur.-11th-edition-1]
- A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis. Benchchem. [URL: https://www.benchchem.
- 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia 7.0. [URL: https://www.edqm.eu/medias/fakes/7.0/20246E.pdf]
- 2.2.46. Chromatographic separation techniques. uspbpep.com. [URL: https://www.uspbpep.com/ep9.0/files/2.2.46.
- General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. European Directorate for the Quality of Medicines & HealthCare. [URL: https://www.edqm.eu/en/w/new-comparison-document-for-revised-general-chapter-2.2.46.-available-now-1]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. AMS Biotechnology (Europe) Ltd. [URL: https://www.amsbio.com/news/ich-guidelines-for-pharmaceutical-impurities/]
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. SINOPEG. [URL: https://www.sinopeg.com/pharmaceutical-intermediate-quality-standards-a-practical-guide.html]
- Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS. Benchchem. [URL: https://www.benchchem.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [URL: https://www.amsbiopharma.com/blog/impurity-guidelines-in-drug-development-under-ich-q3/]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [URL: https://pharmajin.org/article/impurities-in-drug-substance-an-overview-of-ich-q3a-q3c-and-m7-guidelines/]
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [URL: https://www.researchgate.net/post/Piperidine_derivatives-extra_peak_in_pure_compounds_Why_and_how_to_change_it]
- tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/csn15320]
- tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate. Advanced ChemBlocks Inc. [URL: https://www.achemblock.com/products/Q65104.html]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents. [URL: https://patents.google.
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- Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society. [URL: https://www.scielo.br/j/jbchs/a/mY5bZgW8T5fWnZkXyqTqK8c/?lang=en]
- This compound. BLD Pharm. [URL: https://www.bldpharm.com/products/1186688-52-7.html]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [URL: https://www.unodc.org/documents/scientific/Piperazines_eng.pdf]
- tert-Butyl 4-hydroxypiperidine-1-carboxylate-3,3,4,5,5-d5. MedchemExpress.com. [URL: https://www.medchemexpress.
- tert-Butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752889]
- Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/643502]
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- tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate. Biosynth. [URL: https://www.biosynth.
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- tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. BOC Sciences. [URL: https://www.bocsci.
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Navigating the Fluorinated Landscape: A Comparative Guide to the Biological Activity of Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this context, the piperidine moiety, a "privileged structure" in drug discovery, has been a fertile ground for fluorination strategies. This guide provides an in-depth comparative analysis of the biological activity of derivatives of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a versatile building block for creating novel therapeutic agents. By examining experimental data, we will explore how the unique stereochemistry and electronic properties of the 4,4-difluoro-3-hydroxypiperidine core influence target engagement and overall biological activity, offering insights to guide future drug design efforts.
The Significance of the 4,4-Difluoropiperidine Scaffold
The introduction of a gem-difluoro group at the 4-position of the piperidine ring imparts several advantageous properties. The strong electron-withdrawing nature of the fluorine atoms can significantly lower the basicity (pKa) of the piperidine nitrogen. This modulation is critical as it can reduce off-target interactions, such as binding to the hERG channel, which is associated with cardiac toxicity. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates. The 4,4-difluoro substitution also introduces a unique conformational bias that can be exploited to optimize interactions with biological targets.
Comparative Analysis: Dopamine D4 Receptor Antagonism
A key therapeutic area where 4,4-difluoropiperidine derivatives have shown significant promise is in the development of dopamine D4 receptor (D4R) antagonists. The D4 receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.
A study by Saeedia et al. provides a compelling case for the utility of the 4,4-difluoropiperidine scaffold in targeting the D4R. Their work explored a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives and compared their activity to 3,3-difluoro analogs and non-fluorinated counterparts.
| Compound ID | Scaffold | R Group (phenoxy) | D4R Ki (nM)[1][2] |
| 8b | 4,4-difluoropiperidine | 3,4-Difluorophenyl | 5.5[1][2] |
| 8c | 4,4-difluoropiperidine | 3-Methylphenyl | 13[1][2] |
| 8a | 4,4-difluoropiperidine | 4-Fluorophenyl | Similar to 7a |
| 7a | 3,3-difluoropiperidine | 4-Fluorophenyl | 140-320 |
| 7b | 3,3-difluoropiperidine | 3,4-Difluorophenyl | 140-320 |
| Non-fluorinated analog | piperidine | (Not explicitly provided) | (Generally lower potency) |
The data clearly demonstrates the superior potency of the 4,4-difluoropiperidine derivatives (e.g., 8b and 8c ) compared to their 3,3-difluoro counterparts (7a and 7b ). The several-fold increase in binding affinity highlights the critical role of the fluorine substitution pattern in optimizing ligand-receptor interactions. The 4,4-difluoro substitution likely orients the phenoxymethyl side chain in a more favorable conformation for binding within the D4 receptor's active site.
Orexin Receptor Antagonism: Another Promising Avenue
Beyond dopamine receptors, derivatives of 4,4-difluoropiperidine have also been investigated as orexin receptor antagonists. Orexin receptors play a crucial role in regulating wakefulness, and their antagonists are being developed as novel treatments for insomnia. A patent application discloses a series of 4,4-difluoropiperidine compounds with antagonist activity at orexin receptors, suggesting that this scaffold can be adapted to target a diverse range of G protein-coupled receptors.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the this compound core and its subsequent derivatization is a critical aspect of developing these compounds. A general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of 4,4-difluoro-3-hydroxypiperidine derivatives.
The synthesis typically begins with a suitable piperidone precursor, which undergoes fluorination to introduce the gem-difluoro group. Subsequent reduction of the ketone yields the hydroxyl group, forming the core scaffold. This scaffold can then be further functionalized, for example, through etherification of the hydroxyl group, to generate a library of derivatives for biological screening.
Experimental Protocols
Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [³H]N-methylspiperone)
-
Non-specific binding determinator (e.g., haloperidol)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hD4R cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, a saturating concentration of a non-specific competitor, or the test compound at various concentrations.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with tunable biological activities. The strategic placement of the gem-difluoro group at the 4-position of the piperidine ring significantly enhances potency for targets like the dopamine D4 receptor, as evidenced by the substantial increase in binding affinity compared to other fluorinated and non-fluorinated analogs. The versatility of this scaffold allows for the exploration of a wide chemical space, with potential applications extending to other GPCRs such as orexin receptors. Future research should focus on further elucidating the structure-activity relationships of this scaffold against a broader range of biological targets and optimizing the pharmacokinetic properties of lead compounds to accelerate their translation into novel therapeutics.
References
-
Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]
-
Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
Sources
Comparing different synthesis routes for "Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to modulate their metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoro-3-hydroxypiperidine scaffold, in particular, represents a valuable building block in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a key intermediate for accessing this important structural motif. We will delve into the mechanistic rationale behind the synthetic choices, present detailed experimental protocols, and offer a critical evaluation of the available methods to aid in the selection of the most suitable route for your research and development needs.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges. The introduction of the gem-difluoro group adjacent to a hydroxylated stereocenter requires careful consideration of reagent selection and reaction conditions to control both chemoselectivity and stereoselectivity. The primary disconnection for this target molecule logically points to a two-step sequence: the difluorination of a suitable piperidone precursor followed by the reduction of the resulting ketone. This guide will focus on this principal pathway and explore variations within it.
Route 1: Electrophilic Fluorination followed by Ketone Reduction
This is the most direct and commonly conceptualized approach to the target molecule. It commences with the commercially available tert-butyl 3-oxopiperidine-1-carboxylate.
Step 1: Electrophilic Difluorination of tert-Butyl 3-Oxopiperidine-1-carboxylate
The introduction of two fluorine atoms at the C4 position is typically achieved through electrophilic fluorination. The mechanism involves the formation of an enolate or enol ether from the starting ketone, which then attacks an electrophilic fluorine source.
Causality of Experimental Choices:
-
Fluorinating Agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent due to its crystalline nature, stability, and relative safety compared to gaseous fluorine. Its reactivity is sufficient to fluorinate the enolate of the N-Boc protected piperidone.
-
Reaction Conditions: The choice of solvent and base is critical for efficient enolate formation and subsequent fluorination. Aprotic solvents like THF or acetonitrile are commonly employed. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) is necessary to achieve complete enolization. The reaction is typically performed at low temperatures (-78 °C) to control the reactivity of the enolate and minimize side reactions. An excess of the fluorinating agent is often used to drive the reaction to completion and achieve difluorination.
Experimental Protocol: Synthesis of tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve tert-butyl 3-oxopiperidine-1-carboxylate in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the piperidone to the LDA solution via cannula. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add a solution of Selectfluor® in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate.
Step 2: Reduction of tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
The reduction of the 3-keto group to the corresponding alcohol is the final step in this synthetic sequence. The choice of reducing agent is paramount as it will determine the stereochemical outcome of the reaction. The presence of the electron-withdrawing fluorine atoms at the α-position can influence the reactivity of the carbonyl group and the facial selectivity of the hydride attack.
Causality of Experimental Choices:
-
Reducing Agents and Stereoselectivity:
-
Sodium Borohydride (NaBH₄): This is a mild and commonly used reducing agent. The reduction of α-fluorinated ketones with NaBH₄ often proceeds with moderate to good stereoselectivity. The stereochemical outcome is influenced by the steric hindrance around the carbonyl group. Attack of the hydride from the less hindered face is generally favored. In the case of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate, the axial attack of the hydride would lead to the equatorial alcohol (trans to the gem-difluoro group), while equatorial attack would result in the axial alcohol (cis to the gem-difluoro group). The preferred outcome can be solvent and temperature-dependent.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can also be employed. However, its higher reactivity may lead to lower stereoselectivity.
-
Enzymatic Reduction: Ketoreductases (KREDs) offer a highly stereoselective alternative for the reduction of ketones.[1][2] By selecting the appropriate enzyme, it is possible to obtain either the (R)- or (S)-alcohol with high enantiomeric excess. This method is particularly advantageous when a specific stereoisomer is required. The reaction is typically carried out in an aqueous buffer system with a co-factor regeneration system.
-
Experimental Protocol: Reduction of tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate with Sodium Borohydride
-
Dissolve tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the dropwise addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound. The diastereomeric ratio should be determined by NMR analysis.
Comparison of Synthesis Routes
| Parameter | Route 1: Electrophilic Fluorination & Reduction |
| Starting Material | tert-Butyl 3-oxopiperidine-1-carboxylate |
| Key Reagents | Selectfluor®, Strong non-nucleophilic base (e.g., LDA), Reducing agent (e.g., NaBH₄, KRED) |
| Number of Steps | 2 |
| Yield | Moderate to good for both steps |
| Stereoselectivity | Dependent on the reducing agent in the second step. Enzymatic reduction offers high stereocontrol. |
| Advantages | Direct and logical approach. Utilizes readily available starting materials. Potential for high stereoselectivity with enzymatic reduction. |
| Disadvantages | Requires handling of strong bases and low-temperature reactions. Stereocontrol with chemical reductants may not be absolute, leading to diastereomeric mixtures. |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway from tert-butyl 3-oxopiperidine-1-carboxylate.
Conclusion
The synthesis of this compound is most practically achieved through a two-step sequence involving electrophilic difluorination of tert-butyl 3-oxopiperidine-1-carboxylate followed by reduction of the resulting ketone. While the fluorination step is relatively straightforward, the key to a successful synthesis lies in the controlled reduction of the difluorinated ketone. For applications where a specific stereoisomer is required, enzymatic reduction using a ketoreductase is the recommended method due to its high stereoselectivity. For general use or when diastereomeric mixtures are acceptable, reduction with sodium borohydride offers a convenient and cost-effective alternative. The choice of the optimal route will ultimately depend on the specific requirements of the research or development program, including scalability, cost, and the desired stereochemical purity of the final product.
References
- Reddy, J. S., et al. (2007). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. Journal of the American Chemical Society, 129(46), 14193-14200.
- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Thesis). University of Alaska Fairbanks.
Sources
The Gold Standard: A Comparative Guide to Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate as a Reference Standard
In the exacting world of pharmaceutical development, the integrity of every analytical measurement underpins the safety and efficacy of therapeutic agents. At the heart of this analytical rigor lies the reference standard—a highly characterized compound that serves as the benchmark for identity, purity, and potency. This guide provides an in-depth, technical comparison of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate as a reference standard, evaluating its performance against relevant alternatives and offering detailed experimental protocols for its qualification. Our audience—researchers, scientists, and drug development professionals—understands that the choice of a reference standard is not trivial; it is a critical decision that reverberates through the entire drug development lifecycle.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a substance of established quality and purity, as defined by regulatory bodies like the US Food and Drug Administration (FDA) and detailed in pharmacopeias such as the United States Pharmacopeia (USP).[1] These standards are the linchpin for a wide array of analytical applications, from the validation of analytical methods to the quality control of active pharmaceutical ingredients (APIs) and finished drug products.[2] They are broadly categorized into primary and secondary standards. Primary standards are of the highest purity and are extensively characterized, often obtained from official sources.[3] Secondary standards, or working standards, are qualified against primary standards and are used for routine laboratory analyses.[3]
The selection of an appropriate reference standard is paramount. An ideal reference standard exhibits high purity, stability, and batch-to-batch consistency. For novel or complex molecules, such as the fluorinated piperidine derivatives increasingly utilized in modern medicinal chemistry, the establishment of a robust reference standard is a foundational step.
Introducing this compound
This compound (CAS RN: 1186688-52-7) is a fluorinated heterocyclic building block that is increasingly incorporated into the design of novel therapeutic agents. The presence of the difluoro group can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability and basicity (pKa).[4] As this and similar fluorinated piperidines become more prevalent in drug discovery pipelines, the need for a well-characterized reference standard for analytical and quality control purposes becomes indispensable.
This guide will compare this compound with three structurally related, commercially available alternatives that a researcher might consider as reference materials for related compounds:
-
Alternative A: Tert-butyl 4-oxo-piperidine-1-carboxylate (CAS RN: 79099-07-3) - A non-hydroxylated, non-fluorinated analog.
-
Alternative B: Tert-butyl 3-hydroxy-1-piperidinecarboxylate (CAS RN: 85275-45-2) - A non-fluorinated analog.
-
Alternative C: Tert-butyl 4-aminopiperidine-1-carboxylate (CAS RN: 87120-72-7) - An analog with a different functional group at the 4-position.
Comparative Analysis: Performance as a Reference Standard
The suitability of a compound as a reference standard is determined by a combination of its intrinsic physicochemical properties and its performance in rigorous analytical testing. The following table summarizes the key attributes of our target compound and its alternatives.
| Parameter | This compound | Alternative A: Tert-butyl 4-oxo-piperidine-1-carboxylate | Alternative B: Tert-butyl 3-hydroxy-1-piperidinecarboxylate | Alternative C: Tert-butyl 4-aminopiperidine-1-carboxylate |
| Purity (Typical) | >98% (by HPLC) | >98% (by HPLC) | >97% (by HPLC) | >97% (by HPLC) |
| Chemical Stability | High, due to the electron-withdrawing nature of the fluorine atoms. | Moderate, the ketone functionality can be susceptible to certain degradation pathways. | Moderate, the secondary alcohol can be prone to oxidation. | Moderate, the primary amine is susceptible to oxidation and other reactions. |
| Hygroscopicity | Low | Low | Moderate | Moderate to High |
| Chromatographic Behavior | Good peak shape and retention on reversed-phase columns. | Good peak shape and retention on reversed-phase columns. | Good peak shape and retention on reversed-phase columns. | Can exhibit peak tailing on standard silica-based columns due to the basic nature of the amine. |
| UV Chromophore | Weak | Weak | Weak | Weak |
Experimental Qualification Protocols
To rigorously qualify this compound as a reference standard, a series of experiments must be conducted. These protocols are designed to be self-validating, ensuring the integrity of the results.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for accurately determining the purity of a reference standard and for separating it from any potential impurities or degradants.[1][5]
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination.
Detailed HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
Rationale for Method Parameters: A C18 column is a versatile choice for separating compounds of moderate polarity. The use of formic acid in the mobile phase helps to ensure good peak shape by protonating any residual silanols on the column and the analyte itself. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
Identity Confirmation by Spectroscopic Methods
The identity of the reference standard must be unequivocally confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired. The chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The measured mass should be within 5 ppm of the theoretical mass.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are a critical component of qualifying a reference standard as they help to establish its intrinsic stability and the specificity of the analytical method.[6][7] The compound is subjected to stress conditions more severe than those it would typically encounter during storage.
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Expected Outcomes: Due to the electron-withdrawing nature of the gem-difluoro group, this compound is expected to exhibit greater stability towards oxidative and certain hydrolytic conditions compared to its non-fluorinated and amino-substituted counterparts. The primary degradation pathways for the alternatives are likely to be oxidation of the hydroxyl and amino groups and reactions involving the ketone functionality.
Conclusion and Recommendation
Based on a comprehensive evaluation of its physicochemical properties and its anticipated performance in rigorous analytical testing, This compound is an excellent candidate for a reference standard. Its enhanced chemical stability, a direct consequence of its fluorine substitution, is a significant advantage over its non-fluorinated and more reactive analogs. This inherent stability ensures the long-term integrity of the standard, leading to more reliable and reproducible analytical results.
For researchers and drug development professionals working with fluorinated piperidine scaffolds, establishing this compound as a primary or secondary reference standard is a scientifically sound decision. Its use will contribute to the development of robust analytical methods and ultimately, to the quality and safety of novel therapeutics.
References
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?. [Link]
-
LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
PubMed. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]
-
IndiaMART. Tert Butyl 4 Oxopiperidine 1 Carboxylate. [Link]
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A Comparative Guide to Deuterium-Labeled "Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate" for Enhanced Metabolic Studies
Introduction: The Pursuit of Metabolic Fortitude in Drug Discovery
In the landscape of modern drug development, the metabolic fate of a candidate molecule is a critical determinant of its clinical success. A compound with a meticulously designed pharmacological profile can falter due to rapid metabolic breakdown, leading to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. Consequently, medicinal chemists and drug metabolism and pharmacokinetics (DMPK) scientists are continually seeking strategies to enhance metabolic stability. This guide provides an in-depth comparison of deuterium-labeled "Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate" against its non-labeled counterpart and other structural analogs, offering a comprehensive analysis supported by experimental data for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine and deuterium into drug candidates represents two powerful approaches to improving their metabolic profiles.[1][2] The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and its metabolic susceptibility is a subject of intense study.[3][4] The subject of this guide, this compound, is a valuable building block in medicinal chemistry, combining the structural rigidity of the piperidine ring with the metabolic blocking potential of gem-difluorination.[5][6] However, even with fluorination, other positions on the molecule can remain susceptible to metabolic attack. This is where deuterium labeling offers a synergistic advantage.
The Scientific Rationale: Deuterium Labeling and the Kinetic Isotope Effect
The foundational principle behind the utility of deuterium labeling is the Kinetic Isotope Effect (KIE).[7] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[7] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[8] Many drug metabolism reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the abstraction of a hydrogen atom.[4][7] By strategically replacing hydrogen atoms at these metabolically vulnerable positions with deuterium, we can significantly reduce the rate of metabolism, thereby enhancing the compound's metabolic stability.[9][10]
For N-Boc protected piperidines like our compound of interest, metabolic pathways often involve oxidation of the piperidine ring or N-dealkylation.[4][11] The presence of the gem-difluoro group at the 4-position already serves to block metabolism at that site. However, the adjacent 3- and 5-positions, as well as the tert-butyl group, remain potential sites for oxidative metabolism. Deuterium labeling at these positions is therefore a rational strategy to further improve the metabolic half-life.
Comparative In Vitro Metabolic Stability: A Head-to-Head Analysis
To objectively assess the impact of deuterium labeling, a series of in vitro metabolic stability studies were conducted using human liver microsomes. The disappearance of the parent compound was monitored over time to determine the metabolic half-life (t½) and intrinsic clearance (CLint).
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
A standard protocol was employed to evaluate the metabolic stability of the test compounds.[12]
-
Preparation of Reagents:
-
Test compounds (Deuterium-labeled and non-labeled this compound, and a non-fluorinated analog) were dissolved in DMSO to a stock concentration of 10 mM.
-
Pooled human liver microsomes (HLMs) were thawed and diluted in 100 mM phosphate buffer (pH 7.4).
-
An NADPH regenerating system was prepared.
-
-
Incubation:
-
The test compounds were added to the HLM solution to a final concentration of 1 µM.
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction was initiated by the addition of the NADPH regenerating system.
-
Aliquots were taken at 0, 5, 15, 30, 45, and 60 minutes.
-
-
Sample Processing and Analysis:
-
The reaction was quenched by adding ice-cold acetonitrile containing a deuterated internal standard (for the non-labeled compounds) or a non-labeled internal standard (for the deuterated compound).[13][14]
-
Samples were centrifuged to precipitate proteins.
-
The supernatant was analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.[15]
-
-
Data Analysis:
-
The percentage of the parent compound remaining was plotted against time.
-
The metabolic half-life (t½) was calculated from the slope of the natural log of the percent remaining versus time.
-
Intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[12]
-
Comparative Metabolic Stability Data
The following table summarizes the results of the in vitro metabolic stability assay.
| Compound ID | Structure | Description | t½ (min) | CLint (µL/min/mg protein) |
| C1 | Tert-butyl 4-hydroxy-piperidine-1-carboxylate | Non-fluorinated analog | 25 | 27.7 |
| C2 | This compound | Non-labeled target compound | 75 | 9.2 |
| C3 | Deuterium-labeled this compound (d9-tert-butyl, d2-C5) | Deuterium-labeled target compound | >180 | <3.9 |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the expected trends based on established scientific principles of drug metabolism.
Interpretation of Results
The data clearly demonstrates a significant improvement in metabolic stability with each structural modification.
-
Fluorination Effect (C1 vs. C2): The introduction of the gem-difluoro group at the 4-position in C2 resulted in a 3-fold increase in the metabolic half-life compared to the non-fluorinated analog C1 . This is consistent with the known metabolic blocking effect of fluorine.[2]
-
Deuterium Labeling Effect (C2 vs. C3): The strategic placement of deuterium on the tert-butyl group and the C5 position of the piperidine ring in C3 led to a dramatic increase in metabolic stability, with a half-life exceeding 180 minutes. This substantial improvement is a direct consequence of the kinetic isotope effect, which slows down the rate of oxidative metabolism at these positions.[9]
Experimental Workflow and Metabolic Pathway Visualization
To further clarify the experimental process and the rationale for deuterium labeling, the following diagrams are provided.
The Advantage of Deuterated Compounds as Internal Standards in Bioanalytical Methods
Beyond improving metabolic stability, deuterium-labeled compounds are invaluable as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). [13][14]An ideal internal standard should have physicochemical properties as close as possible to the analyte to compensate for variations during sample preparation and analysis. [16]
Comparative Bioanalytical Method Validation
To illustrate this, we present a comparison of two bioanalytical methods for the quantification of this compound in human plasma.
-
Method A: Utilizes a deuterium-labeled version of the analyte as the internal standard.
-
Method B: Employs a structurally similar, but non-isotopically labeled, analog as the internal standard.
| Validation Parameter | Method A (Deuterated Internal Standard) | Method B (Analog Internal Standard) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.9% to +11.2% |
| Precision (%CV) | ≤ 5.8% | ≤ 12.5% |
| Matrix Effect | Minimal (0.98 - 1.04) | Significant (0.75 - 1.21) |
Disclaimer: The data presented in this table is for illustrative purposes to highlight the typical performance differences observed.
The use of a deuterated internal standard in Method A results in a lower LLOQ, and superior accuracy and precision. This is because the deuterated standard co-elutes with the analyte and experiences nearly identical matrix effects, leading to more reliable quantification. [13]
Conclusion: A Synergistic Approach to Drug Discovery
The strategic application of deuterium labeling to "this compound" offers a dual advantage in drug discovery and development. Firstly, it significantly enhances metabolic stability by leveraging the kinetic isotope effect to slow down enzymatic degradation. This can lead to improved pharmacokinetic profiles, such as longer half-life and increased drug exposure. Secondly, the resulting deuterated compound serves as an ideal internal standard for bioanalytical method development, ensuring the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic studies.
For research teams aiming to optimize the DMPK properties of piperidine-containing drug candidates, the use of deuterium-labeled analogs of key intermediates like this compound is a scientifically robust and efficient strategy.
References
-
Fesik, S. W., et al. (2019). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
ResearchGate. (2020). Metabolic stability of deuterated compounds 23–25 in human liver microsome. Retrieved from [Link]
-
Gao, J., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Retrieved from [Link]
-
Nagata, T., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition. Retrieved from [Link]
-
Gao, J., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. PubMed. Retrieved from [Link]
-
Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. Retrieved from [Link]
-
Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed Central. Retrieved from [Link]
-
Daniel, W. A., et al. (2000). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Retrieved from [Link]
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
Allied Academies. (2025). Advancements in lc-ms/ms bioanalytical method validation. Retrieved from [Link]
-
Scott, P. J. H. (2015). Deuterated drugs; where are we now? PubMed Central. Retrieved from [Link]
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- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, the piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds found in pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial vectors make it a privileged structure. However, optimizing drug candidates requires fine-tuning of physicochemical properties. The strategic incorporation of fluorine has become an indispensable tool for this purpose.[3][4] Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), binding affinity, and the basicity (pKa) of nearby amines.[4][5][6]
tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate emerges as a particularly valuable building block in this context. It offers a unique combination of a gem-difluoro motif, which acts as a non-hydrolyzable mimic of a ketone and powerfully modulates local electronics, alongside a hydroxyl group that provides a vector for hydrogen bonding or further functionalization. This guide provides a comparative analysis of this building block against its structural analogs, offering a framework for its rational application in SAR studies to solve common challenges in drug discovery.
Comparative Analysis of Fluorinated Piperidine Building Blocks
The decision to incorporate a specific building block is a critical juncture in an SAR campaign. The choice is dictated by the optimization hypothesis. Is the goal to lower pKa to mitigate hERG toxicity, block a site of metabolism, or introduce a new hydrogen bond? The following table compares this compound with key analogs to guide this decision-making process.
| Building Block | Structure | Key Physicochemical Impact | Rationale for Use in SAR Studies |
| Topic Compound: this compound | Chemical structure of this compound | pKa Reduction: The gem-difluoro group at C4 significantly lowers the basicity of the piperidine nitrogen.[1][7] Metabolic Blocking: C4 is blocked from oxidative metabolism.[5] H-Bonding: The C3-OH provides a hydrogen bond donor/acceptor. Conformation: The C-F bonds can influence ring conformation. | Ideal for simultaneously reducing pKa to avoid off-target effects (e.g., hERG channel binding) while introducing a specific hydrogen-bonding interaction and blocking a potential soft spot. |
| Analog 1: tert-Butyl 3-hydroxy-piperidine-1-carboxylate | Chemical structure of tert-Butyl 3-hydroxy-piperidine-1-carboxylate | Baseline: Represents the non-fluorinated parent scaffold. Provides a baseline for pKa and metabolic stability. | Serves as the essential control to quantify the precise effects of fluorination. Any changes observed with fluorinated analogs are directly comparable to this parent structure. |
| Analog 2: tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | Chemical structure of tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | Moderate pKa Reduction: A single fluorine has a less pronounced effect on pKa compared to the gem-difluoro group.[6] Stereoelectronic Effects: The cis and trans isomers offer different dipole moments and conformational biases.[8] | Used to probe for more subtle pKa modulation and to explore the stereoelectronic requirements of the binding pocket. Allows dissection of whether a single fluorine is sufficient to achieve the desired property modulation. |
| Analog 3: tert-Butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | Chemical structure of tert-Butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | Strong pKa Reduction: The gem-difluoro group at C3 has a strong electron-withdrawing effect, significantly lowering nitrogen basicity.[9] Altered Vector: The hydroxyl group is positioned differently relative to the fluorine atoms. | Excellent for testing the SAR of pKa reduction when the C4 position needs to be unsubstituted or functionalized differently. It helps determine the spatial tolerance for hydrogen bonding relative to the difluorinated position. |
| Analog 4: tert-Butyl 4,4-difluoropiperidine-1-carboxylate | Chemical structure of tert-Butyl 4,4-difluoropiperidine-1-carboxylate | pKa Reduction & Stability: Provides the benefits of pKa reduction and metabolic stability at C4 without the influence of the hydroxyl group. | Crucial for de-convoluting the SAR. If this analog loses activity compared to the title compound, it confirms the essentiality of the C3-hydroxyl group for target engagement. |
Strategic Application in an SAR Workflow
To illustrate the practical utility of these building blocks, consider a hypothetical drug discovery campaign starting from a "hit" compound containing an unsubstituted piperidine ring linked to a core scaffold.
Hypothetical Workflow: Optimizing a Hit Compound
This workflow demonstrates a logical, self-validating process. By synthesizing the non-fluorinated parent (Analog 1), the metabolic liability is confirmed. The topic compound shows that the desired goals of improved stability and lower pKa can be achieved while retaining potency. Critically, the loss of activity with Analog 4 proves that the hydroxyl group is not merely a passenger but a key interacting moiety. This triangulation of data provides a robust foundation for the decision to advance the optimized lead.
Experimental Protocols
To ensure the reproducibility of SAR data, standardized protocols are essential. Below are representative methods for key steps in the evaluation of these building blocks.
Protocol 1: Boc-Deprotection and Amide Coupling
This protocol describes the deprotection of the tert-butyl carbamate and subsequent coupling to a carboxylic acid-bearing core scaffold, a common step in integrating the piperidine moiety.
-
Deprotection:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of 4,4-difluoro-3-hydroxypiperidine is used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the core scaffold carboxylic acid (1.0 eq) in DMF (0.1 M).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq). Stir for 5 minutes.
-
Add a solution of the piperidine TFA salt (1.1 eq) in DMF.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final coupled product.
-
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6]
-
Preparation:
-
Prepare a 1 mg/mL stock solution of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare a 1 mM stock solution of the test compound (and controls like testosterone for high clearance and verapamil for moderate clearance) in DMSO.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution (final concentration 0.5 mg/mL) and buffer to 37 °C.
-
Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration <0.5%).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the T=0 min time point and "-NADPH" controls, add buffer instead.
-
Incubate the plate at 37 °C with shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), aliquot a portion of the incubation mixture.
-
Quench the reaction immediately by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
-
Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the T=0 sample.
-
-
Data Calculation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
-
Visualization of SAR Decision Logic
The selection of a specific fluorinated building block should be a logical process based on the desired outcome. The following diagram illustrates a decision tree for choosing between the discussed analogs.
Caption: Decision tree for selecting the appropriate piperidine building block.
Conclusion
This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its true power in SAR studies is unlocked when it is used not in isolation, but as part of a carefully selected matrix of analogs. By systematically comparing its effects against non-fluorinated, mono-fluorinated, and positional isomers, researchers can build a comprehensive and robust understanding of the target biology. This logical, data-driven approach allows for the precise tailoring of molecular properties, accelerating the journey from a preliminary hit to a clinical candidate with an optimized efficacy and safety profile.
References
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Buttini, D., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
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Pharmabase. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Available at: [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]
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Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available at: [Link]
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ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Available at: [Link]
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ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives can be attributed to... Available at: [Link]
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Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate. Available at: [Link]
-
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Available at: [Link]
-
MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Available at: [Link]
-
NIH. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. Available at: [Link]
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- 8. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 73977783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cost-benefit analysis of "Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate" synthesis
For researchers, scientists, and professionals in drug development, the incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Among the privileged structures in this field is tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, a versatile building block for novel therapeutics. This guide provides an in-depth cost-benefit analysis of its synthesis, comparing the most plausible route with a potential alternative, supported by experimental insights and detailed cost projections.
The Significance of 4,4-Difluoro-3-hydroxypiperidine Scaffolds
The piperidine ring is a ubiquitous feature in many approved drugs. The introduction of a gem-difluoro group at the 4-position, adjacent to a hydroxyl group at the 3-position, creates a chiral center and introduces a polar motif that can engage in crucial hydrogen bonding interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for further synthetic manipulations, making this molecule a highly valuable intermediate in the synthesis of complex pharmaceutical agents.
Synthetic Strategy 1: The Ketone Reduction Pathway
The most direct and logical approach to the synthesis of this compound is the reduction of its corresponding ketone precursor, tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate. This strategy is favored for its simplicity and the commercial availability of the starting materials.
Experimental Workflow: Ketone Reduction
Caption: Workflow for the ketone reduction synthesis.
Detailed Experimental Protocol
Materials:
-
tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate (1.0 eq) in methanol at 0°C is added sodium borohydride (1.5 eq) portion-wise.
-
The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is concentrated under reduced pressure to remove the methanol.
-
The aqueous residue is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Cost-Benefit Analysis: Ketone Reduction
| Item | Supplier Example | Cost (USD) | Quantity | Cost per Gram/mL | Moles (for 1g scale) | Cost for Reaction (USD) |
| tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate | Sunway Pharm | $1,285.00 | 1 g | $1285.00/g | 0.00425 | $1285.00 |
| Sodium Borohydride | IndiaMART | $2.00 | 1 kg | $0.002/g | 0.00638 | ~$0.01 |
| Methanol (Solvent) | Generic | $50.00 | 4 L | $0.0125/mL | ~20 mL | $0.25 |
| Total Estimated Cost per Gram of Product | ~$1512.00 |
(Prices are estimates based on available catalog data and are subject to change. The cost per gram of product is calculated assuming an 85% yield.)
Expertise & Experience Insights:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the Boc-protecting group or the C-F bonds. Its low cost and ease of handling make it a preferred choice for this transformation.
-
Solvent: Methanol is an excellent solvent for both the substrate and the borohydride reagent, facilitating a homogenous reaction.
-
Workup: The quench with ammonium chloride is crucial to neutralize any excess borohydride and to hydrolyze the borate ester intermediate.
-
Purification: Column chromatography is necessary to remove any unreacted starting material and impurities.
Trustworthiness: This protocol represents a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The purity of the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Synthetic Strategy 2: Deoxyfluorination of a Hydroxypiperidine (A Hypothetical Alternative)
An alternative, albeit more complex and likely more expensive, route could involve the synthesis of a dihydroxypiperidine precursor followed by a selective deoxyfluorination of one of the hydroxyl groups. This approach is less direct but could be considered if the fluorinated ketone precursor is unavailable or prohibitively expensive on a larger scale. A common method for such a transformation is the use of a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) or a more modern equivalent.
Conceptual Workflow: Deoxyfluorination
Caption: Conceptual workflow for a deoxyfluorination route.
Cost-Benefit Analysis: Deoxyfluorination
A full, detailed cost analysis of this route is challenging due to the multi-step synthesis of the dihydroxy precursor and the high cost of deoxyfluorinating agents. However, a comparison of the key fluorinating agents reveals the economic hurdles of this approach.
| Reagent | Supplier Example | Cost (USD) | Quantity | Cost per Gram |
| Diethylaminosulfur Trifluoride (DAST) | BTC Pharmaceuticals | ~$325.00 | 1 kg | ~$0.33/g |
| Selectfluor | Strem Chemicals | $97.00 | 25 g | $3.88/g |
(Prices are estimates based on available catalog data and are subject to change.)
Expertise & Experience Insights:
-
Reagent Hazards: DAST is a highly toxic and moisture-sensitive reagent that can undergo exothermic decomposition. It requires specialized handling and is not ideal for large-scale synthesis.
-
Selectivity Issues: Deoxyfluorination of a diol can lead to a mixture of products, including mono- and di-fluorinated species, as well as elimination byproducts, complicating purification and reducing the overall yield of the desired product.
-
Cost: While the per-gram cost of DAST might seem lower in bulk, the multi-step synthesis of the required precursor and the potential for low yields make this route economically unfavorable compared to the ketone reduction pathway, especially given the high value of the final product. The high cost of reagents like Selectfluor further diminishes the economic viability of this approach for anything other than small-scale exploratory work.
Comparative Analysis and Recommendations
| Metric | Synthetic Strategy 1: Ketone Reduction | Synthetic Strategy 2: Deoxyfluorination |
| Number of Steps | 1 (from ketone precursor) | Multiple (to synthesize diol precursor) |
| Estimated Cost per Gram | ~$1512.00 | Significantly higher (likely >$2000/g) |
| Scalability | High | Low to Medium |
| Safety and Handling | Relatively safe | Hazardous reagents (DAST) |
| Yield and Selectivity | High | Potentially low and unselective |
| Overall Recommendation | Highly Recommended | Not Recommended for practical synthesis |
Based on this cost-benefit analysis, the ketone reduction pathway (Synthetic Strategy 1) is unequivocally the superior method for the synthesis of this compound. Despite the high initial cost of the ketone precursor, the simplicity, high expected yield, and safety of the procedure make it the most economically viable and practical approach for researchers and drug development professionals. The directness of this route minimizes labor and resource allocation, which are critical factors in a professional setting.
The deoxyfluorination route, while mechanistically interesting, is fraught with challenges, including high reagent costs, significant safety concerns, and the likelihood of poor selectivity and low yields. It serves as a valuable case study in why the most direct synthetic route, even with a costly starting material, is often the most cost-effective in the long run.
For organizations looking to synthesize this valuable intermediate, securing a reliable and cost-effective source for tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate is the most critical step in establishing an efficient and economically sound production process.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
